Technical Documentation Center

Cyclopropyl(piperidin-4-yl)methanone hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cyclopropyl(piperidin-4-yl)methanone hydrochloride
  • CAS: 1363405-16-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Cyclopropyl-piperidin-4-yl-methanone Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of cyclopropyl-piperidin-4-yl-methanone hydrochloride, a heterocyclic ketone of significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cyclopropyl-piperidin-4-yl-methanone hydrochloride, a heterocyclic ketone of significant interest in medicinal chemistry. The document details its chemical properties, including its molecular weight, and presents a detailed, logical framework for its synthesis and purification. Furthermore, it outlines a suite of analytical techniques for its thorough characterization, ensuring identity, purity, and stability. The guide also explores the pharmacological relevance of the cyclopropyl and piperidine moieties, providing insights into the potential applications of this compound in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction

The confluence of a cyclopropyl ring and a piperidine nucleus in a single molecular entity presents a compelling scaffold for the development of novel therapeutic agents. The cyclopropyl group, a small, strained carbocycle, is a bioisostere for various functional groups and can impart unique conformational rigidity and metabolic stability to a molecule.[1] The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, serves as a versatile framework for introducing diverse pharmacophoric elements.[2][3] The title compound, cyclopropyl-piperidin-4-yl-methanone hydrochloride, combines these two privileged fragments, making it a valuable building block and a potential lead compound in various drug discovery programs. This guide aims to provide a detailed technical overview of this compound, from its fundamental properties to its synthesis and characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

Molecular Structure and Weight

The chemical structure of cyclopropyl-piperidin-4-yl-methanone hydrochloride is depicted below. The molecular formula is C9H16ClNO.

Caption: Chemical structure of cyclopropyl-piperidin-4-yl-methanone hydrochloride.

The molecular weight of the free base, cyclopropyl(piperidin-4-yl)methanone, is 153.22 g/mol . The molecular weight of the hydrochloride salt is 189.68 g/mol .[4]

Data Summary
PropertyValueSource
Molecular Formula C9H16ClNO[4]
Molecular Weight 189.68 g/mol [4]
CAS Number 1363405-16-6[4]
Appearance Typically a white to off-white solidGeneral Knowledge

Synthesis and Purification

The synthesis of cyclopropyl-piperidin-4-yl-methanone hydrochloride is conceptually straightforward and can be achieved through several synthetic routes. A common and efficient method involves the acylation of a suitably protected piperidine derivative followed by deprotection and salt formation. The following protocol is based on established methods for the synthesis of analogous compounds.[5][6]

Synthetic Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-piperidine-4-carboxylic acid C tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate A->C Grignard Reaction B Cyclopropylmagnesium bromide B->C E Cyclopropyl-piperidin-4-yl-methanone hydrochloride C->E D Methanolic HCl D->E Acidic Cleavage

Caption: General synthetic workflow for cyclopropyl-piperidin-4-yl-methanone hydrochloride.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate

  • Rationale: The tert-butyloxycarbonyl (Boc) protecting group is employed to prevent the secondary amine of the piperidine from interfering with the acylation reaction. It is a robust protecting group that is stable to the reaction conditions and can be readily removed under acidic conditions.

  • Procedure:

    • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add cyclopropylmagnesium bromide (1.2 eq, 0.5 M in THF) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate as a colorless oil or white solid.

Step 2: Synthesis of Cyclopropyl-piperidin-4-yl-methanone hydrochloride

  • Rationale: The Boc group is cleaved using a strong acid, typically hydrochloric acid in an alcoholic solvent or dioxane, to yield the free secondary amine which is protonated in situ to form the hydrochloride salt.

  • Procedure:

    • Dissolve the purified tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate (1.0 eq) in a solution of hydrochloric acid in methanol (e.g., 1.25 M) or dioxane (e.g., 4 M).

    • Stir the solution at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting solid can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure cyclopropyl-piperidin-4-yl-methanone hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

G A Synthesized Compound B NMR Spectroscopy (¹H and ¹³C) A->B Structural Confirmation C Mass Spectrometry (LC-MS or GC-MS) A->C Molecular Weight Confirmation D HPLC/UPLC (Purity Assessment) A->D Purity Determination E Elemental Analysis A->E Elemental Composition F Characterized Product B->F C->F D->F E->F

Caption: A comprehensive analytical workflow for the characterization of cyclopropyl-piperidin-4-yl-methanone hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl, piperidine, and methanone protons. The protons of the cyclopropyl ring will appear in the upfield region (typically 0.5-1.5 ppm). The piperidine ring protons will exhibit complex multiplets in the aliphatic region (1.5-3.5 ppm). The proton on the carbon bearing the ketone will be further downfield. Due to the hydrochloride salt formation, the N-H proton will be observed as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon will be observed in the downfield region (typically >200 ppm). The carbons of the cyclopropyl ring will appear at high field, while the piperidine carbons will be in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used. For the hydrochloride salt, ESI is generally preferred.

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 154.12.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound.

  • Protocol:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient elution using a mixture of water (containing an additive like 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where the chromophore (the carbonyl group) absorbs, typically around 210-220 nm.

    • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Pharmacological Significance and Applications

The structural motifs present in cyclopropyl-piperidin-4-yl-methanone hydrochloride suggest potential utility in several areas of drug discovery.

  • Central Nervous System (CNS) Applications: The piperidine scaffold is a common feature in many CNS-active drugs. The lipophilicity and conformational rigidity imparted by the cyclopropyl group can be advantageous for brain penetration and receptor binding.

  • Metabolic Stability: The cyclopropyl group is often introduced into drug candidates to block metabolically labile positions, thereby improving the pharmacokinetic profile.[1]

  • Adrenergic Receptor Modulation: Derivatives of piperidine have been investigated as selective antagonists for alpha-1a and alpha-1d adrenergic receptors, which are targets for the treatment of benign prostatic hyperplasia.[8]

  • Antimicrobial and Anticancer Activity: Piperidine derivatives have shown a broad range of biological activities, including antimicrobial and anticancer properties.[2]

The title compound serves as a valuable starting point for the synthesis of more complex molecules with tailored pharmacological activities. Further derivatization of the piperidine nitrogen or modification of the cyclopropyl ketone moiety can lead to the discovery of novel drug candidates.

Conclusion

Cyclopropyl-piperidin-4-yl-methanone hydrochloride is a synthetically accessible and analytically characterizable compound with significant potential in medicinal chemistry. This technical guide has provided a detailed framework for its synthesis, purification, and comprehensive characterization. The inherent properties of its constituent cyclopropyl and piperidine moieties make it an attractive scaffold for the development of new therapeutic agents targeting a range of diseases. The protocols and insights presented herein are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors.

References

  • [Synthesis of methanone. MDPI.]([Link])

Sources

Exploratory

Technical Monograph: Cyclopropyl(piperidin-4-yl)methanone HCl

The following technical guide details the structural, synthetic, and application-based profile of Cyclopropyl(piperidin-4-yl)methanone Hydrochloride . This monograph is designed for medicinal chemists and process scienti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and application-based profile of Cyclopropyl(piperidin-4-yl)methanone Hydrochloride . This monograph is designed for medicinal chemists and process scientists requiring rigorous data for scaffold utilization.

Structural Identity & Cheminformatics

Cyclopropyl(piperidin-4-yl)methanone HCl acts as a critical pharmacophore scaffold in drug discovery, particularly for G-protein coupled receptor (GPCR) modulators (e.g., Histamine H3 antagonists) and kinase inhibitors. It features a piperidine ring linked to a cyclopropyl group via a ketone bridge.[1] The cyclopropyl moiety confers metabolic stability and unique conformational rigidity compared to isopropyl or ethyl analogs, while the piperidine nitrogen serves as a versatile attachment point for further diversification.

Core Identifiers
AttributeDetail
IUPAC Name Cyclopropyl(piperidin-4-yl)methanone hydrochloride
Common Name 4-Cyclopropylcarbonylpiperidine HCl
CAS Number 1363405-16-6 (HCl salt); 1332455-35-2 (Free base)
Molecular Formula C

H

NO

HCl
Molecular Weight 189.68 g/mol (Salt); 153.22 g/mol (Free Base)
SMILES (Salt) [H]Cl.O=C(C1CC1)C2CCNCC2
SMILES (Base) O=C(C1CC1)C2CCNCC2
InChI Key PXJMXJGKXLZKJO-UHFFFAOYSA-N
Physicochemical Profile (Predicted/Experimental)
PropertyValue / RangeSignificance
pKa (Base) ~9.8 (Piperidine NH)High basicity; exists as a cation at physiological pH.
LogP 0.8 - 1.2 (Free Base)Moderate lipophilicity; cyclopropyl adds hydrophobic bulk without excessive MW.
H-Bond Donors 2 (NH, HCl)Critical for salt bridge formation in protein binding pockets.
H-Bond Acceptors 1 (Carbonyl O)Ketone acts as a weak acceptor; often interacts with serine/threonine residues.
Solubility High in Water, DMSO, MeOHSalt form ensures excellent aqueous solubility for assays.

Synthetic Pathways & Manufacturing

The synthesis of Cyclopropyl(piperidin-4-yl)methanone HCl requires precision to prevent over-alkylation or ring opening of the cyclopropyl group. The most authoritative route utilizes Weinreb Amide chemistry to ensure selective ketone formation.

Mechanistic Rationale

Direct addition of Grignard reagents to esters often leads to tertiary alcohols (double addition). To circumvent this, the Weinreb Amide (N-methoxy-N-methylamide) intermediate is employed. The stable 5-membered chelate intermediate formed upon Grignard addition prevents the collapse of the tetrahedral intermediate until acidic workup, guaranteeing a ketone product.

Protocol: Weinreb Amide Route
  • Activation: React N-Boc-isonipecotic acid with N,O-dimethylhydroxylamine HCl using a coupling agent (EDCI/HOBt or T3P) and base (DIPEA) in DCM.

  • Nucleophilic Addition: Cool the resulting Weinreb amide to 0°C in dry THF. Slowly add Cyclopropylmagnesium bromide (Grignard). The cyclopropyl ring is stable under these conditions.

  • Quench & Isolation: Quench with saturated NH

    
    Cl. Extract with EtOAc. The intermediate is tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate.
    
  • Deprotection: Dissolve the intermediate in 1,4-dioxane. Add 4M HCl in dioxane. Stir at RT for 2-4 hours. Precipitate with Et

    
    O to yield the target HCl salt.
    
Synthesis Workflow Diagram

SynthesisRoute Start N-Boc-Isonipecotic Acid (Starting Material) Step1 Step 1: Weinreb Amide Formation (EDCI, HOBt, N,O-dimethylhydroxylamine) Start->Step1 Intermediate1 Weinreb Amide Intermediate (Stable Chelate Precursor) Step1->Intermediate1 Amide Coupling Step2 Step 2: Grignard Addition (Cyclopropyl-MgBr, THF, 0°C) Intermediate1->Step2 Nucleophilic Attack Intermediate2 N-Boc-4-(cyclopropylcarbonyl)piperidine Step2->Intermediate2 Selective Ketone Formation Step3 Step 3: Acidic Deprotection (4M HCl in Dioxane) Intermediate2->Step3 Boc Removal Final Cyclopropyl(piperidin-4-yl)methanone HCl (Target Salt) Step3->Final Precipitation

Figure 1: Step-wise synthesis via Weinreb Amide to prevent over-alkylation.

Analytical Characterization

Validating the identity of the synthesized compound is non-negotiable. The following spectral signatures confirm the structure.

1H NMR (400 MHz, DMSO-d6) Expectations
  • Piperidine NH (Salt): Broad singlet/doublet at

    
     8.5–9.5 ppm (exchangeable).
    
  • Piperidine C-H (Alpha to N): Multiplets at

    
     3.0–3.4 ppm.
    
  • Piperidine C-H (Methine adjacent to Carbonyl): Multiplet at

    
     2.8–3.0 ppm.
    
  • Cyclopropyl Methine: Multiplet at

    
     1.9–2.1 ppm.
    
  • Cyclopropyl Methylene: Distinct multiplets at

    
     0.8–1.0 ppm (4H), showing characteristic high-field shift due to ring strain/shielding.
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Mass:

    
     154.1 
    
    
    
    (Free base mass + Proton).
  • Fragmentation: Loss of cyclopropyl ring or CO cleavage may be observed at higher collision energies.

Applications in Drug Discovery[5]

This scaffold is not merely an intermediate; it is a strategic structural element used to modulate potency and pharmacokinetics.

The "Gem-Disubstituted" Effect

The cyclopropyl group adjacent to the carbonyl acts as a bioisostere for isopropyl or tert-butyl groups but with significantly different electronic properties. The "banana bonds" (high p-character) of the cyclopropyl ring can conjugate with the carbonyl, altering the electrophilicity of the ketone and potentially improving metabolic stability against reductases.

Target Classes
  • Histamine H3 Antagonists: The piperidine ring mimics the histamine nitrogen, while the cyclopropyl ketone provides a rigid spacer that fits into the hydrophobic pocket of the GPCR.

  • 11

    
    -HSD1 Inhibitors:  Used in metabolic disease research, where the piperidine serves as a hydrophilic anchor.
    
  • Kinase Inhibitors: The secondary amine allows for coupling to hinge-binding motifs (e.g., pyrimidines, quinolines).

Functionalization Workflow

The free secondary amine is the primary handle for diversification.

  • Reductive Amination: Reaction with aldehydes/ketones (NaBH(OAc)

    
    ).
    
  • S

    
    Ar:  Displacement of halides on heteroaromatic cores.
    
  • Amide Coupling: Reaction with carboxylic acids to extend the scaffold.

Handling, Stability & Safety Protocols

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).

Storage & Stability[4][6][7]
  • Hygroscopicity: HCl salts are often hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Solution Stability: Stable in DMSO/Water for >24 hours at RT. Avoid basic aqueous solutions for prolonged periods to prevent potential racemization (if alpha-chiral centers were present) or degradation, although this specific molecule is achiral and robust.

Emergency Protocol
  • Skin Contact: Wash immediately with soap and water.[3] The HCl salt is acidic; neutralization is key.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3][4][5] Remove contact lenses.[6][3][4][5]

  • Spill: Neutralize with sodium bicarbonate before sweeping to avoid acid burns.

References

  • Sigma-Aldrich. Cyclopropyl(piperidin-4-yl)methanone HCl Product Sheet. Retrieved from

  • PubChem. Compound Summary: Cyclopropyl-(4-phenylpiperidin-4-yl)methanone (Analogous Structure Analysis). Retrieved from

  • Nahm, S.; Weinreb, S. M.N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981.
  • Fisher Scientific. Safety Data Sheet: Piperidine Derivatives. Retrieved from

Sources

Foundational

Technical Guide: Optimizing Drug Scaffolds with Piperidine-Cyclopropyl Methanone Building Blocks

Introduction: The Strategic Value of the Scaffold In modern medicinal chemistry, the piperidine-cyclopropyl methanone motif (specifically the 4-substituted ketone variant) represents a high-value "scaffold hop" from trad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Scaffold

In modern medicinal chemistry, the piperidine-cyclopropyl methanone motif (specifically the 4-substituted ketone variant) represents a high-value "scaffold hop" from traditional isopropyl or phenyl linkers. This building block combines three distinct pharmacophoric advantages into a single unit:

  • The Piperidine Core: A ubiquitous basic amine scaffold found in over 100 FDA-approved drugs (e.g., Haloperidol, Raloxifene), serving as a primary handle for GPCR and ion channel binding.

  • The Methanone (Ketone) Linker: A hydrogen bond acceptor that rigidifies the connection between the piperidine and the distal group, unlike a flexible methylene linker.

  • The Cyclopropyl "Shield": A metabolic blocker that mimics the steric bulk of an isopropyl group but possesses unique electronic properties ("banana bonds") and significantly higher metabolic stability against cytochrome P450 (CYP) oxidation.

This guide provides a technical deep-dive into utilizing this building block to optimize potency and pharmacokinetic (PK) profiles.

Physicochemical & Structural Properties[1][2][3][4][5]

Metabolic Stability (The "Cyclopropyl Effect")

The primary driver for incorporating a cyclopropyl methanone is the mitigation of oxidative metabolism. Traditional alkyl groups (isopropyl, ethyl) are prone to CYP-mediated hydroxylation at the


-carbon.
  • Bond Dissociation Energy (BDE): The C-H bonds in a cyclopropyl ring have a higher BDE (~106 kcal/mol) compared to secondary acyclic alkyl C-H bonds (~95 kcal/mol). This makes hydrogen atom abstraction—the rate-limiting step in P450 oxidation—significantly more difficult.

  • Steric Shielding: The rigid geometry of the cyclopropyl group protects the adjacent carbonyl from nucleophilic attack and enzymatic hydrolysis.

Table 1: Comparative Properties of Alkyl Ketone Linkers

PropertyIsopropyl KetoneCyclopropyl KetoneImpact on Drug Design
Hybridization

(Tetrahedral)

(High

-character)
Cyclopropyl acts as an electron donor to the carbonyl.
Metabolic Liability High (CYP3A4

-hydroxylation)
Low (Resistant to oxidation)Extends

and reduces clearance.
Conformation Flexible (Rotatable bonds)Rigid (Fixed geometry)Lowers entropic penalty upon binding.
LogP (Lipophilicity) HigherLowerImproves solubility and lowers non-specific binding.
Electronic Conjugation

The cyclopropyl group is not merely a spacer. Its C-C bonds possess significant


-character (Walsh orbitals), allowing them to conjugate with the adjacent ketone 

-system. This conjugation shifts the UV absorption and, more importantly, alters the electron density on the carbonyl oxygen, potentially strengthening hydrogen bond interactions with target proteins (e.g., Serine or Threonine residues in the binding pocket).

Strategic Application: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the piperidine-cyclopropyl methanone scaffold in a drug discovery context.

SAR_Logic Scaffold Piperidine-Cyclopropyl Methanone Core Piperidine Piperidine Ring (Basic Amine) Scaffold->Piperidine Ketone Methanone Linker (H-Bond Acceptor) Scaffold->Ketone Cyclopropyl Cyclopropyl Group (Metabolic Shield) Scaffold->Cyclopropyl Solubility pKa Modulation (Salt Bridge) Piperidine->Solubility Binding Dipole Interaction (Target Affinity) Ketone->Binding PK Blocks CYP3A4 (Extended Half-life) Cyclopropyl->PK Entropy Conformational Lock (Rigidity) Cyclopropyl->Entropy

Figure 1: SAR logic map detailing the pharmacophoric contributions of each module within the building block.

Synthetic Accessibility & Protocols

The synthesis of 4-(cyclopropanecarbonyl)piperidine derivatives requires precision to avoid over-addition (forming the tertiary alcohol). The "Gold Standard" method utilizes the Weinreb Amide intermediate. This protocol is self-validating because the stable chelated intermediate prevents the addition of a second equivalent of the nucleophile.

Protocol: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate[6]

Objective: Synthesize the protected ketone building block from commercially available N-Boc-isonipecotic acid.

Reagents Required:
  • N-Boc-piperidine-4-carboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride (Weinreb salt)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU

  • Cyclopropylmagnesium bromide (Grignard reagent)

  • Anhydrous THF / DCM

Step-by-Step Methodology:
  • Weinreb Amide Formation (The "Anchor"):

    • Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 equiv) in anhydrous DCM.

    • Add DIPEA (3.0 equiv) and N,O-dimethylhydroxylamine HCl (1.2 equiv).

    • Cool to 0°C and add coupling agent (EDCI or HATU, 1.2 equiv). Stir at RT for 12 hours.[1]

    • Validation Point: Monitor via LC-MS. The target mass should be [M+H]+ corresponding to the amide. The disappearance of the carboxylic acid peak confirms conversion.

    • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4.[1]

  • Grignard Addition (The "Key Transformation"):

    • Dissolve the purified Weinreb amide (1.0 equiv) in anhydrous THF under Argon/Nitrogen.

    • Cool the solution to -78°C (Critical for selectivity).

    • Add Cyclopropylmagnesium bromide (1.5 equiv, 0.5 M in THF) dropwise over 30 minutes.

    • Mechanistic Insight: The Mg coordinates with the carbonyl oxygen and the methoxy oxygen of the Weinreb amide, forming a stable 5-membered chelate. This "locks" the intermediate and prevents the ketone from reacting further until hydrolysis.

    • Stir at 0°C for 1 hour.

  • Quench and Isolation:

    • Quench carefully with saturated aqueous NH4Cl (hydrolyzes the chelate to release the ketone).

    • Extract with EtOAc.

    • Purification: Flash column chromatography (Hexane/EtOAc).

Synthetic Workflow Diagram

Synthesis_Flow Start Start: N-Boc-Isonipecotic Acid Step1 Step 1: Weinreb Amide Formation (EDCI, N,O-dimethylhydroxylamine) Start->Step1 Check1 QC: LC-MS (Amide Peak) Step1->Check1 Step2 Step 2: Grignard Addition (Cyclopropyl-MgBr, -78°C) Check1->Step2 Pass Mechanism Intermediate: Stable Mg-Chelate (Prevents Over-addition) Step2->Mechanism Quench Step 3: Acidic Quench (NH4Cl) Releases Ketone Step2->Quench Final Product: N-Boc-4-(cyclopropanecarbonyl)piperidine Quench->Final

Figure 2: Step-by-step synthetic workflow for the generation of the ketone building block via the Weinreb amide route.

Case Studies in Drug Discovery

Histamine H3 Receptor Antagonists

Research into H3 receptor antagonists for narcolepsy and cognitive disorders (e.g., Alzheimer's) often utilizes the piperidine core.

  • Challenge: Early candidates with linear alkyl ketone linkers showed rapid metabolic clearance.

  • Solution: Replacement with the piperidine-cyclopropyl methanone moiety.

  • Outcome: The cyclopropyl group maintained the necessary lipophilicity for Blood-Brain Barrier (BBB) penetration while blocking the primary metabolic soft spot. The ketone provided a critical hydrogen bond acceptor for the receptor pocket (likely interacting with Tyr or Thr residues).

Ferroptosis Inducers (IKE Analogs)

In the development of Imidazole Ketone Erastin (IKE), a potent ferroptosis inducer:

  • Innovation: An unstable aldehyde group was replaced with a cyclopropyl ketone .

  • Result: This substitution rendered the molecule metabolically stable in mouse liver microsomes (MLM) without sacrificing the electrophilicity required for its mechanism of action. The cyclopropyl group prevented the rapid oxidation seen with other alkyl analogs.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3][4] Journal of Medicinal Chemistry, 59(19), 8712–8756.[4]

  • Weng, Q., et al. (2019). Structure-Activity Relationship Studies of Piperidine Derivatives. Journal of Medicinal Chemistry, 62, 3268–3285.[5]

  • Nahra, F., et al. (2016).

  • Zhang, Y., et al. (2019). Discovery of Imidazole Ketone Erastin (IKE) as a Potent, Metabolically Stable Ferroptosis Inducer. Cell Chemical Biology.

Sources

Exploratory

Technical Guide: Cyclopropyl(piperidin-4-yl)methanone – Free Base vs. Hydrochloride Salt

Executive Summary This technical guide delineates the critical physicochemical and functional differences between Cyclopropyl(piperidin-4-yl)methanone in its free base form versus its hydrochloride (HCl) salt. For resear...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical physicochemical and functional differences between Cyclopropyl(piperidin-4-yl)methanone in its free base form versus its hydrochloride (HCl) salt. For researchers in medicinal chemistry and drug development, choosing the correct form is binary: the HCl salt (CAS: 59858-28-5) is the standard for storage, quantification, and aqueous formulation due to its crystallinity and stability. In contrast, the Free Base is a transient, reactive intermediate required for nucleophilic substitution reactions. This guide provides the decision framework, thermodynamic rationale, and validated protocols for interconverting these forms.

Part 1: Structural & Physicochemical Characterization[1]

The core molecule features a secondary amine (piperidine ring) linked to a cyclopropyl ketone. The behavior of this molecule is dictated by the basic nitrogen atom.[1][2]

Comparative Properties Table
FeatureFree Base FormHydrochloride (HCl) Salt
CAS Number 1332455-35-2 (Typical)59858-28-5
Physical State Viscous Oil or Low-Melting SolidCrystalline Solid (White/Off-white)
Molecular Weight ~153.22 g/mol ~189.68 g/mol
Solubility (Polar) Poor (Water insoluble)Excellent (Water, Methanol, DMSO)
Solubility (Non-Polar) Excellent (DCM, EtOAc, Toluene)Poor (Hexanes, Ether, DCM)
pKa (Piperidine N) ~11.0 (Basic)N/A (Already protonated)
Hygroscopicity LowModerate to High (Desiccant required)
Primary Utility Synthetic Intermediate (Nucleophile)Storage, Handling, Biological Assays
Chemical Equilibrium Visualization

The transition between these forms is a reversible acid-base reaction. The nitrogen lone pair on the piperidine ring is the proton acceptor.[1][2]

ChemicalEquilibrium Base Free Base (Lipophilic Oil) Active Lone Pair Salt HCl Salt (Crystalline Solid) Protonated Cation Base->Salt Acidification (pH < 4) Solvent: Dioxane/Ether HCl + HCl Salt->Base Basification (pH > 12) Solvent: Water/DCM

Figure 1: The reversible protonation of the piperidine nitrogen. The forward reaction (green) stabilizes the molecule; the reverse reaction (red) activates it for synthesis.

Part 2: Solubility & Pharmacokinetics Implications

The pKa Rule and Solubility

The piperidine nitrogen typically has a pKa of approximately 10–11 .

  • At pH 7.4 (Physiological): The molecule is predominantly protonated (

    
    ), meaning the salt form mimics the physiological state more closely than the free base.
    
  • At pH 1–2 (Stomach/Reaction Workup): Completely protonated.

  • At pH 12+ (Extraction): Completely deprotonated (Free Base).

Why this matters: Attempting to dissolve the Free Base directly in aqueous media (buffer or saline) will result in oil droplets or emulsions, leading to erratic biological data. You must use the HCl salt or pre-dissolve the base in DMSO before aqueous dilution.

Stability and Storage[7]
  • Free Base: Prone to oxidation (N-oxide formation) and absorbs atmospheric CO₂ to form carbamates over time. It is difficult to weigh accurately due to its viscous liquid nature.

  • HCl Salt: The crystal lattice energy stabilizes the molecule against oxidation. It is a free-flowing powder, allowing for precise weighing (crucial for

    
     determinations).
    

Part 3: Decision Matrix & Workflows

When to use which form? Use the following logic flow to determine the appropriate form for your experiment.

DecisionMatrix Start Start: Define Objective Q1 Is the goal Chemical Synthesis (e.g., Amide Coupling, Alkylation)? Start->Q1 Synthesis USE FREE BASE Q1->Synthesis Yes (Need Nucleophile) Storage Is the goal Storage, Quantification, or Bio-Assay? Q1->Storage No Action1 Protocol: Neutralize Salt in Organic Phase Synthesis->Action1 Generate in situ with DIPEA/TEA SaltForm USE HCl SALT Storage->SaltForm Yes (Need Stability/Solubility) Action2 Protocol: Direct Weighing SaltForm->Action2 Dissolve in Water/DMSO

Figure 2: Operational decision tree for selecting the Free Base vs. HCl Salt.

Part 4: Experimental Protocols

Protocol A: Conversion of HCl Salt to Free Base (The "Free-Basing" Procedure)

Context: Required before using the molecule in a nucleophilic substitution reaction (e.g., reductive amination or amide coupling).

Reagents:

  • Cyclopropyl(piperidin-4-yl)methanone HCl

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1N Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    )
    
  • Brine (Saturated NaCl)

Step-by-Step:

  • Dissolution: Dissolve the HCl salt in a minimal amount of water.

  • Basification: Slowly add 1N NaOH with stirring until the pH reaches >12 .

    • Observation: The clear solution will become cloudy as the lipophilic free base oils out.

  • Extraction: Add an equal volume of DCM. Shake vigorously and allow layers to separate. The Free Base will migrate into the bottom organic layer.

  • Verification: Check the aqueous layer pH to ensure it remains basic.

  • Drying: Collect the organic layer, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: A viscous oil (Free Base) ready for immediate reaction.

Protocol B: Formation of HCl Salt from Free Base

Context: Required for long-term storage or preparing a solid sample for biological testing.

Reagents:

  • Crude Free Base oil

  • Diethyl Ether or 1,4-Dioxane (Anhydrous)

  • 4M HCl in Dioxane (Commercial solution)

Step-by-Step:

  • Solubilization: Dissolve the Free Base oil in anhydrous Diethyl Ether (or Dioxane if solubility is an issue).

  • Acidification: Add 4M HCl in Dioxane dropwise at 0°C.

    • Stoichiometry: Use 1.1 equivalents of HCl relative to the amine.

  • Precipitation: A white solid should precipitate immediately.

    • Troubleshooting: If an oil forms instead of a solid ("gumming"), scratch the flask glass with a spatula or add a seed crystal to induce crystallization.

  • Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake with cold ether to remove impurities.

  • Drying: Dry under high vacuum/desiccator to remove trace solvents and excess HCl.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • PubChem. (n.d.).[3][4][5] Cyclopropyl(piperidin-4-yl)methanone Hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Cyclopropyl(piperidin-4-yl)methanone Hydrochloride Derivatives

This Application Note and Protocol guide details the synthesis of Cyclopropyl(piperidin-4-yl)methanone hydrochloride (CAS: 1363405-16-6), a critical pharmacophore in medicinal chemistry often found in GPCR antagonists (e...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of Cyclopropyl(piperidin-4-yl)methanone hydrochloride (CAS: 1363405-16-6), a critical pharmacophore in medicinal chemistry often found in GPCR antagonists (e.g., Orexin receptor antagonists) and other bioactive small molecules.

The guide prioritizes the Weinreb Amide Route , widely accepted as the "Golden Route" for preparing ketones from carboxylic acids without the risk of over-addition (formation of tertiary alcohols) common with ester substrates.

Abstract & Strategic Overview

The cyclopropyl-piperidinyl-ketone motif represents a privileged scaffold in drug discovery, offering a rigidified linker system that balances lipophilicity and metabolic stability. Direct addition of cyclopropylmagnesium bromide to esters often results in over-addition, yielding tertiary alcohols. Therefore, this protocol utilizes the Weinreb Amide (N-methoxy-N-methylamide) intermediate strategy. This approach ensures chemoselectivity for the ketone, high yields, and scalability.

Key Advantages of this Protocol:
  • Chemoselectivity: Prevents formation of the tertiary alcohol byproduct.

  • Scalability: The Weinreb amide formation and Grignard addition are robust on multigram to kilogram scales.

  • Modularity: The final secondary amine allows for rapid diversification (derivatization) via reductive amination, acylation, or SNAr reactions.

Retrosynthetic Analysis

The logical disconnection reveals the core building blocks: N-Boc-isonipecotic acid and Cyclopropylmagnesium bromide .

Retrosynthesis Target Target: Cyclopropyl(piperidin-4-yl)methanone HCl Intermediate1 Intermediate: N-Boc-Cyclopropyl(piperidin-4-yl)methanone Target->Intermediate1 Deprotection (HCl) Weinreb Weinreb Amide (N-methoxy-N-methylamide) Intermediate1->Weinreb Grignard Addition SM2 Reagent: Cyclopropyl MgBr Intermediate1->SM2 SM1 Starting Material 1: N-Boc-Isonipecotic Acid Weinreb->SM1 Amide Coupling (EDC/HOBt/N,O-DMHA)

Figure 1: Retrosynthetic disconnection showing the Weinreb amide strategy.

Detailed Experimental Protocol

Stage 1: Synthesis of the Weinreb Amide

Objective: Convert N-Boc-isonipecotic acid to tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate.

Reagents:

  • N-Boc-isonipecotic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • EDC[1][2]·HCl (1.2 equiv)

  • HOBt (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF.[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-isonipecotic acid (10.0 g, 43.6 mmol) in DCM (100 mL).

  • Activation: Add HOBt (7.07 g, 52.3 mmol) and EDC·HCl (10.0 g, 52.3 mmol) at 0°C. Stir for 30 minutes to form the active ester.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (5.1 g, 52.3 mmol) followed by the dropwise addition of TEA (18.2 mL, 130.8 mmol).

    • Note: The reaction is exothermic; maintain temperature < 5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes; stain with Ninhydrin or PMA).

  • Workup: Dilute with DCM (100 mL). Wash sequentially with 1M HCl (2 x 50 mL), Sat. NaHCO₃ (2 x 50 mL), and Brine (50 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude Weinreb amide is typically a colorless oil or white solid sufficient for the next step (Yield range: 85–95%).

Stage 2: Grignard Addition (The Critical Step)

Objective: Nucleophilic addition of cyclopropyl group to form the ketone.

Reagents:

  • Weinreb Amide (from Stage 1) (1.0 equiv)

  • Cyclopropylmagnesium bromide (0.5 M to 1.0 M in THF) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous THF.

Procedure:

  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve the Weinreb Amide (10.0 g, ~36.7 mmol) in anhydrous THF (100 mL). Cool the solution to 0°C (ice bath).

    • Expert Insight: Unlike esters which require -78°C, Weinreb amides react cleanly at 0°C.

  • Addition: Add Cyclopropylmagnesium bromide (solution in THF, ~55 mmol) dropwise via syringe or addition funnel over 30 minutes.

    • Mechanism:[1][3][4] The Mg coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered chelate intermediate that prevents double addition.

  • Quench: Stir at 0°C for 2 hours. Quench carefully with 1M HCl or saturated NH₄Cl solution at 0°C.

    • Caution: Exothermic gas evolution.

  • Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate.[5]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient) yields N-Boc-cyclopropyl(piperidin-4-yl)methanone (Yield: 80–90%).

Stage 3: Deprotection & Salt Formation

Objective: Removal of the Boc group to yield the final hydrochloride salt.

Reagents:

  • 4M HCl in Dioxane.[1]

  • Solvent: Methanol (optional co-solvent) or Diethyl Ether (for precipitation).

Procedure:

  • Dissolution: Dissolve the N-Boc ketone (5.0 g) in a minimal amount of Dioxane or DCM (10 mL).

  • Acidolysis: Add 4M HCl in Dioxane (20 mL, excess) at 0°C. Stir at RT for 2–4 hours.

  • Precipitation: As the reaction proceeds, the product often precipitates. If not, add anhydrous Diethyl Ether (50 mL) to induce crystallization.

  • Isolation: Filter the white solid under N₂ atmosphere (hygroscopic). Wash with Et₂O.

  • Drying: Dry under high vacuum to afford Cyclopropyl(piperidin-4-yl)methanone hydrochloride .

Analytical Data & Characterization

  • Appearance: White to off-white hygroscopic solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.0–9.2 (br s, 2H, NH₂⁺),

    • 3.2–3.4 (m, 2H, piperidine-H),

    • 2.8–3.0 (m, 3H, piperidine-H + CH-C=O),

    • 1.9–2.0 (m, 1H, cyclopropyl-CH),

    • 1.7–1.9 (m, 4H, piperidine-H),

    • 0.8–1.0 (m, 4H, cyclopropyl-CH₂).

  • MS (ESI): m/z calc for C₉H₁₅NO [M+H]⁺: 154.12; found 154.1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Incomplete activation of acid.Ensure EDC/HOBt are fresh. Allow activation time (30 min) before adding amine.
Over-addition (Tertiary Alcohol) Temperature too high or wrong stoichiometry.Ensure stable chelate formation. Keep T < 5°C during Grignard addition. Do not use excess Grignard (>2.5 eq).
Incomplete Deprotection HCl concentration too low or old reagent.Use fresh 4M HCl/Dioxane. Monitor by LCMS (disappearance of Boc mass +100).
Hygroscopic Product HCl salts are naturally hygroscopic.Store in a desiccator. Handle under inert atmosphere if possible.

Experimental Workflow Diagram

Workflow Step1 Step 1: Weinreb Amide Formation (N-Boc-Acid + N,O-DMHA + EDC) Step2 Step 2: Chelation-Controlled Addition (Cyclopropyl MgBr at 0°C) Step1->Step2 Extract & Dry Step3 Step 3: Acidic Deprotection (4M HCl in Dioxane) Step2->Step3 Purify (Column) Final Final Product Isolation (Filtration & Drying) Step3->Final Precipitate with Et2O

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Handling

  • Cyclopropylmagnesium bromide: Pyrophoric and moisture sensitive. Handle strictly under inert atmosphere (Ar/N₂). Quench slowly to avoid violent gas evolution.

  • HCl in Dioxane: Corrosive and fuming. Use in a well-ventilated fume hood.

  • EDC·HCl: Can cause skin sensitization. Wear gloves and lab coat.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Practical Chemistry, 1997 , 339(1), 517–524.

  • Beilstein Journals. "Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin." Beilstein J. Org. Chem., 2010 , 6, 693–698. (Demonstrates piperidine functionalization strategies).

  • PubChem. "Cyclopropyl-(4-phenylpiperidin-4-yl)methanone - Compound Summary."[6] (Structural analog reference).

  • Sigma-Aldrich. "Product Specification: Cyclopropyl(piperidin-4-yl)methanone HCl."

Sources

Application

Application Note: Optimized Strategies for the N-Alkylation of Cyclopropyl(piperidin-4-yl)methanone HCl

Substitution and Reductive Amination of Piperidine-4-yl Ketone Derivatives Introduction & Scope Cyclopropyl(piperidin-4-yl)methanone hydrochloride (CAS: 10300-68-2 for HCl salt; 59863-17-1 for free base) is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026


 Substitution and Reductive Amination of Piperidine-4-yl Ketone Derivatives

Introduction & Scope

Cyclopropyl(piperidin-4-yl)methanone hydrochloride (CAS: 10300-68-2 for HCl salt; 59863-17-1 for free base) is a privileged scaffold in medicinal chemistry, particularly in the development of Histamine H3 antagonists and other GPCR ligands. The cyclopropyl ketone moiety imparts unique metabolic stability and conformational constraints compared to aliphatic analogs.[1]

The core synthetic challenge lies in the N-alkylation of the piperidine ring. As the starting material is supplied as a hydrochloride salt, standard protocols must be adapted to ensure efficient neutralization (free-basing) without compromising the integrity of the cyclopropyl ketone, which can be sensitive to ring-opening under extreme Lewis acidic or radical conditions.

This guide details two robust, self-validating protocols:

  • Nucleophilic Substitution (

    
    ):  Best for primary alkyl halides.
    
  • Reductive Amination: Best for introducing complex alkyl groups via aldehydes.[2]

Pre-Reaction Considerations: The "Salt" Factor

The presence of the hydrochloride counter-ion is the most common cause of yield loss in N-alkylation. The amine is protonated (


) and non-nucleophilic.
Strategic Decision: In-Situ vs. Ex-Situ Neutralization
FeatureIn-Situ Neutralization (Recommended)Ex-Situ Free-Basing
Method Add excess inorganic base (

,

) directly to the reaction pot.
Partition between NaOH/DCM, dry, and isolate oil before reaction.
Pros One-pot operation; minimizes handling of unstable free amines.Precise stoichiometry control; cleaner reaction kinetics.
Cons Heterogeneous mixture requires vigorous stirring.Extra workup step; free base may degrade (absorb

) upon storage.
Recommendation Use In-Situ for

reactions. Use Ex-Situ or DIPEA for Reductive Amination.

Protocol A: Direct N-Alkylation via Nucleophilic Substitution ( )

This protocol utilizes the "Finkelstein-assisted" alkylation method. The addition of Potassium Iodide (KI) generates a transient, highly reactive alkyl iodide in situ, accelerating sluggish reactions with alkyl chlorides or bromides.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • Substrate: Cyclopropyl(piperidin-4-yl)methanone HCl (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (3.0 equiv)
    
    • Note: 1 equiv neutralizes HCl; 1 equiv scavenges HX byproduct; 1 equiv buffers the system.

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional, use for Alkyl Chlorides/Bromides.

  • Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration).[3]

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solvation: Add Cyclopropyl(piperidin-4-yl)methanone HCl and anhydrous MeCN. Stir until a fine suspension forms.

  • Activation: Add powdered

    
     and KI. Stir vigorously at Room Temperature (RT) for 15 minutes.
    
    • Mechanistic Insight: This "break period" allows the base to deprotonate the ammonium salt, generating the free amine nucleophile in situ.

  • Addition: Add the Alkyl Halide dropwise.

  • Reaction: Heat the mixture to 60°C for 4–12 hours.

    • Monitoring: Check via TLC (Mobile Phase: 10% MeOH in DCM). Look for the disappearance of the baseline spot (amine salt) and the appearance of a higher

      
       spot.
      
  • Workup:

    • Cool to RT. Filter through a Celite pad to remove inorganic salts (

      
      , excess 
      
      
      
      ).
    • Rinse the pad with DCM.

    • Concentrate the filtrate in vacuo.

Workflow Visualization

SN2_Protocol Start Start: Piperidine HCl Salt BaseAdd Add K2CO3 (3.0 eq) + MeCN Stir 15 min (In-situ Free-basing) Start->BaseAdd addRX Add Alkyl Halide (1.1 eq) Optional: Add KI (0.1 eq) BaseAdd->addRX Heat Heat to 60°C (4-12 Hours) addRX->Heat Check TLC/LCMS Check Complete? Heat->Check Check->Heat No Filter Filter Inorganic Salts (Celite) Check->Filter Yes Conc Concentrate Filtrate Filter->Conc

Figure 1: Optimized workflow for


 alkylation of piperidine hydrochloride salts.

Protocol B: Reductive Amination (Aldehyde Coupling)

This method is preferred when the alkylating agent is available as an aldehyde. It avoids the risk of over-alkylation (quaternization) common with highly reactive alkyl halides.[4]

Critical Reagent Choice: Sodium Triacetoxyborohydride (


 or STAB) is the reducing agent of choice.[4]
  • Why? It is mild and chemoselective. It reduces the intermediate iminium ion but will not reduce the cyclopropyl ketone or the aldehyde itself at a competitive rate.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • Substrate: Cyclopropyl(piperidin-4-yl)methanone HCl (1.0 equiv)

  • Carbonyl: Aldehyde (R-CHO) (1.2 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (1.2 equiv) – Strictly to neutralize HCl.
    
  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Promotes iminium formation.

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[5]

Step-by-Step Methodology
  • Neutralization: In a reaction vial, suspend the Piperidine HCl salt in DCE (0.2 M). Add

    
     (1.2 equiv) and stir for 10 minutes to liberate the free amine.
    
  • Imine Formation: Add the Aldehyde and Acetic Acid. Stir at Room Temperature for 30–60 minutes.

    • Checkpoint: The solution often turns slightly yellow as the imine/iminium species forms.

  • Reduction: Add STAB in three portions over 15 minutes.

    • Safety: Mild gas evolution may occur.

  • Incubation: Stir at RT for 4–16 hours.

  • Quench & Workup:

    • Quench with Saturated Aqueous

      
       (stops the reaction and neutralizes AcOH).
      
    • Extract with DCM (3x).[6][7]

    • Wash combined organics with Brine.[6]

    • Dry over

      
       and concentrate.
      

Purification & Analysis

Because amines can streak on silica gel, specific purification modifications are required.

Acid-Base Extraction (The "Chemical Filter")

Before column chromatography, perform this extraction to remove neutral impurities (unreacted aldehyde/halide):

  • Dissolve crude residue in 1M HCl.

  • Wash with Ether/EtOAc (Discard organic layer -> contains non-basic impurities).

  • Basify aqueous layer to pH > 12 using 4M NaOH.

  • Extract aqueous layer with DCM (Product moves to organic layer).[7]

Chromatography Conditions
  • Stationary Phase: Silica Gel (standard).

  • Mobile Phase: DCM : MeOH :

    
     (95 : 5 : 0.5).
    
    • Note: The Ammonium Hydroxide is critical to deprotonate surface silanols and prevent amine tailing.

Analytical Validation
  • 1H NMR (DMSO-d6):

    • Look for the cyclopropyl protons: multiplet at

      
       0.8–1.0 ppm.
      
    • Look for the N-alkylation: New methylene/methine signals adjacent to the piperidine nitrogen (

      
       2.0–3.0 ppm).
      
  • LC-MS: Confirm parent ion

    
    .
    

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) HCl salt not neutralized.Ensure 3.0 eq of

was used. Add 0.1 eq DIPEA to catalyze solubility.
Dialkylation (Quaternary salt) Alkyl halide is too reactive (e.g., Methyl Iodide).Switch to Reductive Amination (Formaldehyde + STAB) or lower temp to 0°C.
Ring Opening Acid concentration too high (Reductive Amination).Do not exceed 1.0 eq Acetic Acid.[5] Avoid strong Lewis acids (

).
Product stuck on Column Interaction with acidic silica.Pre-wash column with 1%

in Hexanes or add

to eluent.

Decision Logic for Method Selection

Method_Selection Start Target: N-Alkylated Analog Q1 Is the Alkyl Group available as an Aldehyde? Start->Q1 MethodB Method B: Reductive Amination (High Chemoselectivity) Q1->MethodB Yes (Preferred) MethodA Method A: SN2 Substitution (Standard Alkylation) Q1->MethodA No (Only Halide available) Q2 Is the Alkyl Halide a Chloride? MethodA->Q2 Finkel Add KI (Finkelstein) Heat to 80°C Q2->Finkel Yes Direct Standard K2CO3/MeCN Heat to 60°C Q2->Direct No (Bromide/Iodide)

Figure 2: Strategic decision tree for selecting the optimal alkylation pathway.

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[4]

  • BenchChem. (2025).[2][5][6] "Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline."

  • PubChem. (2023). "Cyclopropyl-(4-phenylpiperidin-4-yl)methanone Compound Summary."

  • Organic Chemistry Portal. "Reductive Amination - General Procedures."

Sources

Method

Application Note: Cyclopropyl(piperidin-4-yl)methanone HCl in Peptidomimetic Synthesis

Executive Summary & Strategic Rationale Cyclopropyl(piperidin-4-yl)methanone HCl is a high-value pharmacophore scaffold used to introduce a rigid, metabolically stable motif into peptidomimetics and small molecule inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Cyclopropyl(piperidin-4-yl)methanone HCl is a high-value pharmacophore scaffold used to introduce a rigid, metabolically stable motif into peptidomimetics and small molecule inhibitors. Unlike flexible alkyl chains, the cyclopropyl ketone moiety acts as a "metabolic shield," blocking cytochrome P450 (CYP) oxidation while maintaining lipophilicity.

This guide details the specific protocols for handling, neutralizing, and coupling this hydrochloride salt to peptidomimetic cores. It addresses the common synthetic pitfall of incomplete salt neutralization, which leads to poor yields in nucleophilic substitutions, and outlines its utility in GPCR ligand design (e.g., Histamine H3, Orexin antagonists).

Key Chemical Properties
PropertySpecification
Chemical Name Cyclopropyl(piperidin-4-yl)methanone Hydrochloride
CAS Number 1332455-35-2
Formula C

H

NO

HCl
MW 189.68 g/mol (Salt); 153.22 g/mol (Free Base)
Functional Role Secondary Amine (Nucleophile); Cyclopropyl Ketone (Pharmacophore)
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (as salt)
pKa (Piperidine NH) ~10.8 (Requires strong base for activation)

Scientific Grounding: The "Metabolic Shield" Mechanism

The primary justification for selecting this building block over an isopropyl or isobutyl analog is the metabolic stability of the cyclopropyl group.

Mechanism of Action

In aliphatic ketones (e.g., isopropyl ketones), the


-carbon is highly susceptible to CYP450-mediated hydroxylation. The cyclopropyl group, however, possesses high C-H bond dissociation energy (~106 kcal/mol) due to ring strain, making it resistant to hydrogen atom abstraction and subsequent oxidation. Furthermore, the cyclopropyl group is a bioisostere for the isopropyl group, maintaining similar steric bulk and lipophilicity but with superior metabolic half-life (

).
Pathway Visualization

The following diagram illustrates the metabolic divergence between a standard isopropyl linker and the cyclopropyl scaffold.

MetabolicStability Isopropyl Isopropyl-Ketone Scaffold (Standard) CYP CYP450 Enzymes (Liver Microsomes) Isopropyl->CYP High Affinity Cyclopropyl Cyclopropyl-Ketone Scaffold (Target Molecule) Cyclopropyl->CYP Low Affinity (High C-H Bond Energy) Oxidation Alpha-Hydroxylation (Rapid Clearance) CYP->Oxidation Rapid Metabolism Stable Metabolically Stable (Extended t1/2) CYP->Stable Metabolic Resistance

Figure 1: Comparative metabolic fate. The cyclopropyl moiety resists the oxidative clearance that plagues isopropyl analogs.

Experimental Protocols

Protocol A: Salt Neutralization & Preparation (Critical Step)

Context: The HCl salt form is stable for storage but non-reactive in nucleophilic coupling. Attempting to use the salt directly in standard amide coupling without sufficient base often results in <30% yields due to protonation of the piperidine nitrogen.

Materials:

  • Cyclopropyl(piperidin-4-yl)methanone HCl

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1N NaOH or Saturated NaHCO

    
    
    
  • Brine[1]

Procedure:

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of the HCl salt in minimal water (approx. 5 mL).

  • Basification: Slowly add 1N NaOH until pH > 12. The solution may become cloudy as the free base liberates.

  • Extraction: Extract immediately with DCM (3 x 10 mL). Note: The free base is moderately polar; do not use hexanes.

  • Drying: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo at low temperature (<30°C).
  • Storage: Use the resulting oil immediately for coupling. The free secondary amine is prone to absorbing CO

    
     from the air (carbamate formation).
    
Protocol B: Amide Coupling (Peptidomimetic Assembly)

Context: Attaching the scaffold to a carboxylic acid core (e.g., a protected amino acid or heterocyclic acid).

Reagents:

  • Scaffold Acid (R-COOH) (1.0 eq)

  • Cyclopropyl(piperidin-4-yl)methanone (Free base from Protocol A) (1.1 eq)

  • HATU (1.2 eq) or EDC/HOBt (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: In a flame-dried flask, dissolve R-COOH (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

    • Expert Tip: If the R-COOH is sterically hindered, switch HATU for COMU or T3P.

  • Addition: Add the Cyclopropyl(piperidin-4-yl)methanone free base (1.1 mmol) dissolved in 1 mL DMF dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for mass M_acid + 153 - 18).

  • Workup: Dilute with EtOAc (50 mL). Wash with 5% LiCl (to remove DMF), followed by sat. NaHCO

    
     and brine.[1]
    
  • Purification: Flash chromatography. The product is usually a polar amide. A gradient of 0-5% MeOH in DCM is typically effective.

Synthesis Workflow Visualization

The following diagram maps the integration of this building block into a typical peptidomimetic synthesis campaign.

SynthesisWorkflow Start Cyclopropyl(piperidin-4-yl) methanone HCl FreeBase Free Base Generation (NaOH/DCM) Start->FreeBase Neutralization Coupling Amide Coupling (HATU/DIPEA + R-COOH) FreeBase->Coupling Nucleophilic Attack Purification Purification (Flash Column/Prep HPLC) Coupling->Purification Workup Final Target Peptidomimetic (GPCR Ligand) Purification->Final Validation

Figure 2: Synthetic workflow from HCl salt to final bioactive peptidomimetic.

Quality Control & Validation

To ensure the integrity of the "metabolic shield," validation of the cyclopropyl ring integrity post-synthesis is required. Acidic conditions (e.g., TFA deprotection of other groups) generally do not open the cyclopropyl ring, but verification is mandatory.

1.


H-NMR Signature: 
  • Cyclopropyl Protons: Look for the distinct high-field multiplets between

    
     0.8 – 1.2 ppm (4H).
    
  • Piperidine Ring: Broad multiplets at

    
     2.6 – 3.2 ppm (depending on rotamers).
    
  • Methine Proton: The proton alpha to the carbonyl (on the cyclopropyl ring) appears as a multiplet around

    
     1.9 – 2.1 ppm.
    

2. LC-MS Conditions:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: ESI Positive Mode.

  • Expected Mass: [M+H]

    
     = 154.12 (for the fragment alone).
    

References

  • Metabolic Stability of Cyclopropyl Groups: Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Piperidine Scaffolds in Drug Design: Create, L., et al. (2025).[2] Piperidine-containing drugs and recently studied analogs.[2][3] PubMed.[4] [Link]

  • General Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Compound Data & Properties: PubChem. (2025). Cyclopropyl-(4-phenylpiperidin-4-yl)methanone (Related Structure Data). National Library of Medicine. [Link]

Sources

Application

Introduction: Navigating the Synthetic Challenges of a Privileged Scaffold

An In-Depth Guide to Protecting Group Strategies for Cyclopropyl(piperidin-4-yl)methanone HCl Cyclopropyl(piperidin-4-yl)methanone is a valuable synthetic intermediate in drug discovery, combining the rigid, conformation...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Protecting Group Strategies for Cyclopropyl(piperidin-4-yl)methanone HCl

Cyclopropyl(piperidin-4-yl)methanone is a valuable synthetic intermediate in drug discovery, combining the rigid, conformationally constrained cyclopropyl ring with the versatile piperidine scaffold. The secondary amine of the piperidine ring is a key functional handle, but its inherent nucleophilicity and basicity often necessitate protection to achieve selectivity in subsequent synthetic transformations. This guide provides a detailed exploration of robust and field-proven protecting group strategies tailored for this specific molecule, addressing the critical need to preserve the integrity of the acid-sensitive cyclopropyl ketone moiety while enabling diverse chemical modifications.

The hydrochloride salt form of the starting material indicates that the piperidine nitrogen is protonated. Therefore, a crucial first step in any protection protocol is the neutralization of the amine to its free base form, liberating the lone pair of electrons for reaction with the protecting group reagent. This guide will detail the strategic selection, application, and cleavage of three industry-standard, orthogonal protecting groups: Boc , Cbz , and Fmoc . The causality behind experimental choices, potential pitfalls, and detailed, step-by-step protocols are provided to empower researchers in their synthetic campaigns.

Strategic Decision Framework: Selecting the Optimal Protecting Group

The choice of a protecting group is a critical strategic decision that dictates the entire synthetic route. The ideal group must be introduced efficiently, remain stable throughout subsequent reaction steps, and be removed selectively under conditions that do not compromise other functional groups—a concept known as orthogonality.[1][2] For Cyclopropyl(piperidin-4-yl)methanone, a primary concern is the stability of the cyclopropyl ketone, which can be susceptible to ring-opening under harsh acidic conditions.[3][4]

start Synthetic Goal for Cyclopropyl(piperidin-4-yl)methanone q1 Are subsequent reactions acid-sensitive? start->q1 q2 Are subsequent reactions sensitive to hydrogenolysis (e.g., contain alkenes, alkynes, or benzyl ethers)? q1->q2 No fmoc Use Fmoc Group (Base-Labile) q1->fmoc Yes q3 Are subsequent reactions base-sensitive? q2->q3 No boc Use Boc Group (Acid-Labile) q2->boc Yes cbz Use Cbz Group (Hydrogenolysis) q3->cbz No reconsider Re-evaluate synthetic route or consider alternative protecting groups. q3->reconsider Yes

Caption: Decision tree for selecting a suitable protecting group.

Strategy 1: The Acid-Labile Workhorse — tert-Butoxycarbonyl (Boc) Protection

The Boc group is arguably the most common protecting group for amines in non-peptide chemistry due to its ease of installation and clean, acid-mediated removal.[5] It offers excellent stability under basic, nucleophilic, and reductive conditions, making it a robust choice for a wide array of transformations.

Causality and Rationale: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the free piperidine nitrogen onto one of the carbonyl carbons of the anhydride.[5][6] The resulting tetrahedral intermediate collapses, releasing the stable tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide.[5] Deprotection is achieved with strong acids like trifluoroacetic acid (TFA), which protonates the carbamate and facilitates the loss of a stable tert-butyl cation.[6][7]

Detailed Experimental Protocols

Protocol 1.1: N-Boc Protection of Cyclopropyl(piperidin-4-yl)methanone

  • Neutralization: Dissolve Cyclopropyl(piperidin-4-yl)methanone HCl (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a mild base, such as triethylamine (TEA, 2.2 eq) or N,N-diisopropylethylamine (DIPEA, 2.2 eq), and stir at room temperature for 30 minutes to generate the free amine in situ.

  • Protection: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal amount of the reaction solvent.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate.

Protocol 1.2: N-Boc Deprotection

  • Reaction Setup: Dissolve the N-Boc protected piperidine (1.0 eq) in DCM (approx. 0.1-0.2 M).

  • Deprotection: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C. Alternatively, a 4M solution of HCl in dioxane can be used.[8]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-2 hours). The reaction produces CO₂ gas, so the system should not be closed.[5]

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the TFA or HCl salt and can often be used directly in the next step after co-evaporation with a suitable solvent (e.g., toluene) to azeotropically remove residual acid.

ParameterConditions for N-Boc Protection & DeprotectionTypical Yield
Protection Boc₂O (1.1 eq), TEA (2.2 eq), DCM, Room Temp, 2-4 h>90%
Deprotection TFA (10-20 eq), DCM, 0 °C to Room Temp, 1-2 h>95% (as salt)

Key Consideration: While generally safe, prolonged exposure to highly concentrated strong acids could potentially lead to the opening of the cyclopropyl ring.[3] The use of milder conditions or careful monitoring is advised.

Strategy 2: The Orthogonal Classic — Carboxybenzyl (Cbz) Protection

Introduced by Bergmann and Zervas in 1932, the Cbz group remains a cornerstone of amine protection, particularly in peptide synthesis.[9][10] Its key advantage is its stability to both acidic and basic conditions, while being selectively cleaved by catalytic hydrogenolysis.[6][11] This provides orthogonality to the acid-labile Boc group and the base-labile Fmoc group.

Causality and Rationale: The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[12] The reaction requires a base to neutralize the HCl generated.[12] Deprotection is most commonly achieved via catalytic hydrogenolysis. In this process, H₂ gas, in the presence of a palladium catalyst, cleaves the benzylic C-O bond, releasing the unprotected amine along with toluene and carbon dioxide as benign byproducts.[12][13]

Detailed Experimental Protocols

Protocol 2.1: N-Cbz Protection

  • Neutralization & Protection: Dissolve Cyclopropyl(piperidin-4-yl)methanone HCl (1.0 eq) in a biphasic mixture of an organic solvent (e.g., DCM) and an aqueous solution of a base like NaHCO₃ or Na₂CO₃. Cool the mixture to 0 °C.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while stirring vigorously, maintaining the temperature at 0 °C. It is crucial to control the pH between 8 and 10 to prevent Cbz-Cl decomposition and potential side reactions.[11]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Separate the organic layer.

    • Wash the organic layer with water and then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify by column chromatography to yield benzyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate.

Protocol 2.2: N-Cbz Deprotection (Catalytic Hydrogenolysis)

  • Reaction Setup: Dissolve the N-Cbz protected piperidine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[13]

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate) under an inert atmosphere (e.g., N₂ or Argon).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the mixture vigorously under a positive pressure of H₂ (a balloon is often sufficient) at room temperature.[13]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, rinsing the pad with the reaction solvent.[12] Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

ParameterConditions for N-Cbz Protection & DeprotectionTypical Yield
Protection Cbz-Cl (1.1 eq), aq. NaHCO₃, DCM, 0 °C to RT, 2-4 h>90%
Deprotection H₂ (1 atm), 10% Pd/C, MeOH, Room Temp, 2-16 h>95%

Key Consideration: Catalytic hydrogenolysis is incompatible with other reducible functional groups, such as alkenes, alkynes, and some nitro or benzyl ether groups.[13] The catalyst can also be poisoned by sulfur-containing compounds.

Strategy 3: The Base-Labile Option — 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is a staple in solid-phase peptide synthesis (SPPS) due to its unique base-lability.[14] It is stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz groups.[15]

Causality and Rationale: The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[14] A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system.[14] This initiates a cascade that results in the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. The excess piperidine then acts as a scavenger for the electrophilic DBF, forming a stable adduct and driving the reaction to completion.[14][16]

Detailed Experimental Protocols

Protocol 3.1: N-Fmoc Protection

  • Setup: Dissolve Cyclopropyl(piperidin-4-yl)methanone HCl (1.0 eq) and a base (e.g., NaHCO₃, 2.5 eq) in a mixture of 1,4-dioxane and water.

  • Reagent Addition: Add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 eq) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.1 eq) to the solution and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).

  • Work-up and Purification:

    • Add water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to yield 9H-fluoren-9-ylmethyl 4-(cyclopropanecarbonyl)piperidine-1-carboxylate.

Protocol 3.2: N-Fmoc Deprotection

  • Reaction Setup: Dissolve the N-Fmoc protected piperidine (1.0 eq) in N,N-dimethylformamide (DMF).

  • Deprotection: Add piperidine to the solution to make a 20% (v/v) solution.[16][17]

  • Reaction Monitoring: Stir at room temperature. The reaction is typically very fast, often completing within 15-30 minutes.[16] Monitor by TLC or LC-MS.

  • Isolation:

    • Concentrate the reaction mixture under high vacuum to remove the DMF and piperidine.

    • The resulting residue contains the product and the dibenzofulvene-piperidine adduct. The crude material can be purified by column chromatography or by an acidic wash followed by extraction to isolate the free amine.

ParameterConditions for N-Fmoc Protection & DeprotectionTypical Yield
Protection Fmoc-Cl (1.1 eq), aq. NaHCO₃, Dioxane, RT, 4-12 h>85%
Deprotection 20% Piperidine in DMF, Room Temp, 15-30 min>95%

Key Consideration: The strongly basic conditions of Fmoc deprotection may not be suitable for substrates containing base-labile functional groups.

Visualizing the Orthogonal Workflow

The power of these protecting groups lies in their orthogonal nature, allowing for sequential and selective deprotection in a multi-step synthesis.

Start Cyclopropyl(piperidin-4-yl)methanone Boc_Protect Boc Protection (Boc₂O, Base) Start->Boc_Protect Cbz_Protected N-Cbz Protected Intermediate Start->Cbz_Protected Boc_Protected N-Boc Protected Intermediate Boc_Protect->Boc_Protected Reaction_A Reaction A (e.g., Base-catalyzed alkylation) Boc_Protected->Reaction_A Stable to Base & Hydrogenolysis Boc_Deprotect Boc Deprotection (TFA or HCl) Reaction_A->Boc_Deprotect Final Step Cbz_Deprotect Cbz Deprotection (H₂, Pd/C) Final_Product Final Product Cbz_Deprotect->Final_Product Fmoc_Deprotect Fmoc Deprotection (Piperidine/DMF) Boc_Deprotect->Final_Product Reaction_B Reaction B (e.g., Acid-catalyzed reaction) Cbz_Protected->Reaction_B Stable to Acid & Base Reaction_B->Cbz_Deprotect Final Step

Caption: A conceptual workflow illustrating an orthogonal strategy.

Conclusion

The successful synthesis of complex molecules derived from Cyclopropyl(piperidin-4-yl)methanone HCl hinges on the judicious selection and application of amine protecting groups. The Boc, Cbz, and Fmoc groups each offer a unique set of advantages and deprotection conditions, providing the synthetic chemist with a powerful toolkit for orthogonal strategies. By understanding the underlying chemical principles, stability profiles, and detailed protocols for each protecting group, researchers can confidently navigate the synthetic challenges, preserving the integrity of the core scaffold while enabling the desired chemical modifications. This guide serves as a foundational resource for drug development professionals and scientists aiming to unlock the full synthetic potential of this valuable intermediate.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (n.d.). Methods for Removing the Fmoc Group. In Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • ChemInform. (n.d.). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (n.d.). Amino Acid-Protecting Groups. Academia.edu. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Modern Synthesis and Medicinal Chemistry. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Suitable protecting groups for CH activation of piperidine: amides/carbamates 1, sulfonamides 2,¹ diazenyls 3.2–4. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2003, February 28). Photochemical Protection of Amines with Cbz and Fmoc Groups. Retrieved from [Link]

  • Organic Process Research & Development. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from a relevant chemical supplier or journal.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from a relevant chemical supplier or journal.
  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • ACS Combinatorial Science. (2005, December 21). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Retrieved from [Link]

  • Arkivoc. (n.d.). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Retrieved from [Link]

  • Synthesis of 1-(Benzo[b]furan-7-yl)-4-(cyclopropylmethyl)piperazine hydrochloride. (n.d.).
  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]

  • MDPI. (2009, November 9). methanone. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted Cyclopropyl(piperidin-4-yl)methanone HCl from reaction mixtures

Executive Summary & Molecule Profile The Challenge: Cyclopropyl(piperidin-4-yl)methanone HCl (referred to hereafter as CPM-HCl ) is a secondary amine salt often used as a building block in amide couplings or reductive am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: Cyclopropyl(piperidin-4-yl)methanone HCl (referred to hereafter as CPM-HCl ) is a secondary amine salt often used as a building block in amide couplings or reductive aminations. Its removal is critical because secondary amines are nucleophilic and can cause side reactions in downstream steps. Furthermore, the piperidine core is highly polar and basic (pKa ~11), leading to "streaking" in normal phase chromatography and potential co-elution with basic products.

Molecule Profile:

  • Structure: Secondary amine (Piperidine core) attached to a cyclopropyl ketone.[1]

  • Key Reactivity: Nucleophilic Nitrogen (N1 position).

  • Stability Warning: The cyclopropyl ketone moiety is generally stable but can undergo ring-opening under vigorous acidic conditions or in the presence of strong Lewis acids. Avoid concentrated HCl or heating with strong acids during workup.

Decision Matrix: Selecting Your Protocol

The removal strategy depends entirely on the chemical nature of your Target Product .

RemovalStrategy Start Identify Target Product IsNeutral Is Product Neutral? (e.g., Amide, Urea) Start->IsNeutral Amide Coupling IsBasic Is Product Basic? (e.g., Tertiary Amine) Start->IsBasic Reductive Amination MethodA Method A: pH-Switch Extraction (Liquid-Liquid) IsNeutral->MethodA Primary Choice MethodB Method B: Electrophilic Scavenging (Resin-Based) IsNeutral->MethodB If emulsion prone IsBasic->MethodB Gold Standard MethodC Method C: Reverse Phase Chromatography IsBasic->MethodC If resin unavailable

Figure 1: Decision tree for selecting the appropriate purification method based on product basicity.

Method A: The "pH-Switch" Extraction (For Neutral Products)

Best For: Amide coupling reactions where the product is neutral.[1] Principle: Exploits the massive pKa difference between the basic impurity (CPM, pKa ~11) and the neutral amide product.

The Protocol
  • Free Base Liberation (Optional but Recommended):

    • If your reaction solvent is water-miscible (DMF, DMSO), dilute with 10 volumes of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash once with saturated NaHCO₃ to ensure all CPM is in the free base form and to remove bulk acidic reagents.

    • Note: CPM-HCl is water-soluble; CPM (free base) is organic-soluble.

  • The Acidic Wash (The Critical Step):

    • Wash the organic layer with 0.5 M Citric Acid or 10% NaH₂PO₄ (pH ~4-5) .

    • Mechanism: The secondary amine of CPM protonates (becoming CPM-H⁺) and partitions into the aqueous layer. The neutral amide product remains in the organic layer.

    • Why Citric Acid? It buffers gently. Strong mineral acids (HCl) can induce cyclopropyl ring opening or hydrolysis of sensitive amides.

  • Verification:

    • Check the organic layer by TLC (stain with Ninhydrin). The spot corresponding to CPM (usually low Rf with streaking) should be absent.

  • Drying:

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

Data Summary: Solvent Compatibility

SolventCPM-HCl SolubilityCPM (Free Base) SolubilitySuitability for Extraction
Water HighLowAqueous Phase
DCM LowHighOrganic Phase (Excellent)
EtOAc Very LowModerateOrganic Phase (Good)
Ether InsolubleModerateOrganic Phase (Fair)

Method B: Resin Scavenging (For Basic Products)

Best For: Reductive aminations (Tertiary amine products) or high-throughput parallel synthesis.[1] Principle: Chemoselective capture. Isocyanate resins react only with nucleophilic amines (1° and 2°), ignoring tertiary amines (your product).

The Protocol

Reagent: Polystyrene-supported Isocyanate (PS-Isocyanate) or PS-Benzaldehyde. Stoichiometry: 2–3 equivalents relative to the estimated unreacted CPM.

  • Preparation:

    • Dissolve the crude reaction mixture in DCM or THF (Resins swell best in these solvents).

    • Avoid: Methanol or Ethanol (can compete with the isocyanate, though slowly).

  • Scavenging:

    • Add PS-Isocyanate resin to the reaction vessel.

    • Agitate (shake or stir gently) at room temperature for 2–4 hours .

    • Mechanism:[3]Resin-N=C=O + CPM-NH → Resin-NH-CO-N-CPM (Urea bond formation). The impurity becomes covalently bound to the solid bead.

  • Filtration:

    • Filter the mixture through a fritted funnel or a cotton plug.

    • Wash the resin beads with DCM to recover any product trapped in the pore network.

  • Result:

    • The filtrate contains your purified tertiary amine product. The CPM is left behind on the beads.

Comparison of Scavengers

Scavenger TypeReactivitySpeedComments
PS-Isocyanate HighFast (1-4 h)Forms stable urea.[1] No byproducts. Preferred.
PS-Benzaldehyde ModerateSlow (6-12 h)Forms imine. Requires NaBH(OAc)₃ to lock it irreversibly.
PS-Acid Chloride Very HighFast (<1 h)Can release HCl. May react with alcohols.

Method C: Chromatography (The "Last Resort")

Best For: When extraction fails or product is acid-sensitive. Challenge: CPM-HCl is very polar and streaks on Silica.

Protocol Modifications
  • Normal Phase (Silica): You must add a modifier to the eluent.[1]

    • Eluent: DCM/MeOH + 1% Triethylamine (TEA) or 1% NH₄OH .

    • Why: The base competes for the acidic silanol sites on the silica, sharpening the peak of the basic CPM amine.

  • Reverse Phase (C18):

    • Eluent: Water/Acetonitrile + 0.1% Formic Acid .

    • Behavior: CPM will elute early (near the solvent front) due to its polarity in the protonated state. Lipophilic products will retain longer.

Troubleshooting & FAQs

Q: I tried the Citric Acid wash, but I got a terrible emulsion. What now?

  • Cause: Piperidine derivatives act as surfactants when protonated.

  • Fix:

    • Add Brine (Saturated NaCl) to the aqueous layer to increase ionic strength.

    • Filter the entire biphasic mixture through a pad of Celite . This physically breaks the emulsion bubbles.

    • Switch solvent to DCM instead of EtOAc (higher density difference helps separation).

Q: Can I use Acetyl Chloride to "cap" the impurity instead of removing it?

  • Answer: Yes, but proceed with caution. Adding Acetyl Chloride or Acetic Anhydride will convert CPM into the N-acetyl amide.

    • Pros: Removes the basicity/nucleophilicity.

    • Cons: The new impurity (N-acetyl CPM) is neutral, likely lipophilic, and may co-elute with your product on silica. Scavenging is usually cleaner.

Q: My product is water-soluble. How do I remove the CPM-HCl salt?

  • Answer: You cannot use aqueous extraction.[1] Use Ion Exchange Chromatography (SCX-2 Column) .

    • Load mixture onto SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (Neutrals elute).

    • Elute with 2M NH₃ in MeOH (Basics elute).

    • Note: This separates neutrals from basics, but won't separate CPM from a basic product. If both are basic, use Method B (Scavenging).

References

  • Biotage AB. (2018). Isolute® & PS-Resins: Scavenging Guide. Retrieved from

  • Sigma-Aldrich (Merck). (2023). Polymer-Supported Reagents and Scavengers: Application Guide.[1] Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction principles).
  • Marsh, A., et al. (2018). Practical Process Research and Development - A Guide for Organic Chemists. (Detailed discussion on amine workups and salt breaking).

Sources

Optimization

Technical Support Center: Synthesis of Cyclopropyl(piperidin-4-yl)methanone HCl

Welcome to the technical support center for the synthesis of Cyclopropyl(piperidin-4-yl)methanone HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Cyclopropyl(piperidin-4-yl)methanone HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize side reactions and optimize your synthetic outcomes.

Introduction to the Synthesis

The synthesis of Cyclopropyl(piperidin-4-yl)methanone HCl is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective synthetic route involves the coupling of a protected piperidine derivative with a cyclopropyl moiety, followed by deprotection and salt formation. This guide will focus on a widely used approach: the reaction of N-Boc-piperidine-4-carboxylic acid with a cyclopropyl organometallic reagent, followed by acidic deprotection.

This document will delve into the critical aspects of this synthesis, providing practical solutions to common challenges and explaining the underlying chemical principles to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Cyclopropyl(piperidin-4-yl)methanone HCl?

A1: A prevalent and reliable method involves a two-step sequence:

  • Acylation: Reaction of an activated form of N-Boc-piperidine-4-carboxylic acid with a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide.

  • Deprotection and Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen using a strong acid, which also facilitates the formation of the hydrochloride salt.

Q2: Why is the piperidine nitrogen protected during the acylation step?

A2: The piperidine nitrogen is a nucleophilic secondary amine. Protecting it, typically with a Boc group, is crucial to prevent it from reacting with the activated carboxylic acid or the organometallic reagent.[1] This ensures that the reaction occurs selectively at the desired position (the carboxylic acid) to form the ketone.

Q3: What are the primary challenges in this synthesis?

A3: The main challenges are controlling the reactivity of the organometallic reagent to prevent side reactions, ensuring complete deprotection without degrading the product, and effectively purifying the final compound.

Q4: Can I use a different protecting group for the piperidine nitrogen?

A4: While the Boc group is common due to its stability and relatively mild deprotection conditions, other protecting groups like the benzyloxycarbonyl (Cbz) group can be used. However, the choice of protecting group will necessitate different deprotection strategies (e.g., hydrogenolysis for Cbz), which may introduce new challenges and potential side reactions.

Q5: What are the key safety precautions for this synthesis?

A5: Key safety precautions include:

  • Handling organometallic reagents (like Grignard reagents) under an inert atmosphere (e.g., argon or nitrogen) as they are highly reactive with air and moisture.[2]

  • Using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Working in a well-ventilated fume hood, especially when handling corrosive acids like HCl and TFA, and volatile organic solvents.

  • Being aware of the potential for exothermic reactions, particularly during the quenching of the Grignard reaction and the deprotection step.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific issues that may arise during the synthesis of Cyclopropyl(piperidin-4-yl)methanone HCl, with a focus on identifying and mitigating side reactions.

Part 1: Acylation Step

Problem 1: Low yield of the desired N-Boc-cyclopropyl(piperidin-4-yl)methanone and formation of a tertiary alcohol byproduct.

  • Question: During the Grignard reaction of N-Boc-piperidine-4-carboxylic acid with cyclopropylmagnesium bromide, I am observing a significant amount of a tertiary alcohol byproduct, 1-cyclopropyl-1-(N-Boc-piperidin-4-yl)ethanol, and a low yield of my desired ketone. What is causing this, and how can I prevent it?

  • Answer:

    • Causality: The formation of a tertiary alcohol indicates that the initially formed ketone is undergoing a second nucleophilic attack by the Grignard reagent. This is a common side reaction in the synthesis of ketones using organometallic reagents. It is often exacerbated by slow addition of the acid chloride (if using this intermediate) to the Grignard reagent or by using an excess of the Grignard reagent at elevated temperatures.

    • Solution:

      • Control Stoichiometry: Use a carefully measured amount of the cyclopropylmagnesium bromide, typically 1.05 to 1.2 equivalents, to minimize the excess available for a second addition.

      • Inverse Addition: Add the activated carboxylic acid derivative (e.g., the corresponding acid chloride or Weinreb amide) slowly to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C). This ensures that the Grignard reagent is never in large excess relative to the electrophile.

      • Use of a Weinreb Amide: A highly effective method to prevent the double addition is to first convert the N-Boc-piperidine-4-carboxylic acid to its corresponding N,O-dimethylhydroxylamide (Weinreb amide). The resulting chelated intermediate is stable and does not react further with the Grignard reagent until the acidic workup, which then yields the ketone.

Parameter Standard Addition Inverse Addition Weinreb Amide
Temperature 0 °C to RT-78 °C to 0 °C0 °C to RT
Grignard Equiv. 1.5 - 2.01.05 - 1.21.1 - 1.3
Yield of Ketone Low to ModerateModerate to HighHigh to Excellent
Tertiary Alcohol SignificantMinimizedNegligible

Problem 2: Formation of a dimeric byproduct from the reaction of the Grignard reagent.

  • Question: I am observing a byproduct with a mass corresponding to dicyclopropyl. What is the source of this impurity?

  • Answer:

    • Causality: The formation of dicyclopropyl is likely due to a Wurtz-type coupling of the cyclopropylmagnesium bromide. This can be promoted by the presence of certain transition metal impurities or by localized overheating.

    • Solution:

      • High-Quality Reagents: Ensure the use of high-purity magnesium and cyclopropyl bromide for the in-situ preparation of the Grignard reagent.

      • Controlled Grignard Formation: Prepare the Grignard reagent at a controlled temperature, avoiding excessive heating. Initiate the reaction with a small crystal of iodine if necessary, but avoid overheating.

      • Titration of Grignard Reagent: Before use, titrate the Grignard reagent to determine its exact concentration. This will help in using the correct stoichiometry and avoiding a large excess which can lead to side reactions.

Part 2: Deprotection and Salt Formation

Problem 3: Incomplete deprotection of the N-Boc group.

  • Question: After treating my N-Boc protected intermediate with HCl in dioxane, I still see a significant amount of starting material by TLC and NMR. How can I drive the deprotection to completion?

  • Answer:

    • Causality: Incomplete deprotection can result from insufficient acid, inadequate reaction time, or low temperature. The tert-butyl cation formed during the reaction can also be trapped by nucleophiles, potentially hindering the reaction.[1]

    • Solution:

      • Increase Acid Equivalents: Use a larger excess of the acidic solution (e.g., 4M HCl in dioxane or 20% TFA in DCM).[3][4]

      • Increase Reaction Time and/or Temperature: Allow the reaction to stir for a longer period at room temperature, or gently warm the reaction mixture (e.g., to 40-50 °C) if the product is thermally stable.

      • Use of a Scavenger: In some cases, adding a scavenger like anisole can help to trap the liberated tert-butyl cation, preventing it from participating in side reactions and driving the equilibrium towards the deprotected product.

Problem 4: Formation of an unidentified, polar byproduct during deprotection.

  • Question: During the acidic deprotection, I am observing a new, very polar spot on my TLC plate that is not my desired product. What could this be?

  • Answer:

    • Causality: The highly strained cyclopropyl ring can be susceptible to opening under strongly acidic conditions, especially at elevated temperatures.[3] This can lead to the formation of ring-opened byproducts, which would be more polar due to the introduction of new functional groups (e.g., an alcohol or an alkene).

    • Solution:

      • Milder Acidic Conditions: If ring-opening is suspected, switch to a milder deprotection protocol. For example, use a lower concentration of HCl or perform the reaction at a lower temperature (0 °C).

      • Alternative Acids: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is often effective for Boc deprotection and can sometimes be milder than HCl in dioxane.[1] However, TFA is more difficult to remove, so this should be considered.

      • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the progress of the reaction and stop it as soon as the starting material is consumed to minimize the formation of degradation products.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-cyclopropyl(piperidin-4-yl)methanone via Weinreb Amide

Step 1a: Synthesis of N-Boc-piperidine-4-(N,O-dimethyl)carboxamide (Weinreb Amide)

  • Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).[3][5]

  • Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work up the reaction by washing with aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 1b: Reaction with Cyclopropylmagnesium Bromide

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add cyclopropylmagnesium bromide (1.2 eq, solution in THF) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • The crude N-Boc-cyclopropyl(piperidin-4-yl)methanone is often of sufficient purity for the next step, or it can be purified by column chromatography.

Protocol 2: Deprotection and HCl Salt Formation
  • Dissolve the crude N-Boc-cyclopropyl(piperidin-4-yl)methanone (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C.

  • Add a solution of 4M HCl in dioxane (3-5 eq) dropwise with vigorous stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield Cyclopropyl(piperidin-4-yl)methanone HCl.

Visualizations

Reaction Pathway and Potential Side Reactions

Synthesis_Pathway A N-Boc-piperidine-4-carboxylic acid B Weinreb Amide A->B EDC, HOBt, DIPEA N,O-dimethylhydroxylamine HCl C N-Boc-cyclopropyl(piperidin-4-yl)methanone B->C Cyclopropylmagnesium bromide D Cyclopropyl(piperidin-4-yl)methanone HCl C->D HCl in Dioxane E Tertiary Alcohol (Double Addition) C->E Excess Grignard (Side Reaction) G Incomplete Deprotection C->G Insufficient Acid/Time (Incomplete Reaction) F Ring-Opened Product D->F Harsh Acid/Heat (Side Reaction)

Caption: Synthetic pathway and common side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product q1 Identify Step with Issue start->q1 acylation Acylation Step q1->acylation Acylation deprotection Deprotection Step q1->deprotection Deprotection q2 Major Side Product? acylation->q2 q3 Problem Type? deprotection->q3 tert_alcohol Tertiary Alcohol q2->tert_alcohol Yes other_acylation Other Impurities q2->other_acylation No sol_alcohol Use Weinreb Amide Inverse Addition Control Stoichiometry tert_alcohol->sol_alcohol sol_other_acylation Purify Reagents Control Temperature other_acylation->sol_other_acylation incomplete Incomplete Reaction q3->incomplete Incomplete degradation Degradation Product q3->degradation Degradation sol_incomplete Increase Acid/Time/Temp incomplete->sol_incomplete sol_degradation Milder Acid Lower Temperature degradation->sol_degradation

Caption: A logical workflow for troubleshooting common issues.

References

  • methanone - MDPI. (2009). Molbank, 2009(4), M641. [Link]

  • Padmashali, B., et al. (2014). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Journal of Applicable Chemistry, 3(1), 110-116. [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC. (2021). [Link]

  • Reddit - r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Knochel, P., et al. (n.d.). Preparation of new functionalized cyclopropylmagnesium reagents. SciSpace. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of Cyclopropyl(piperidin-4-yl)methanone Hydrochloride

Executive Summary Cyclopropyl(piperidin-4-yl)methanone hydrochloride is a critical pharmacophore used in the synthesis of histamine H3 antagonists and various kinase inhibitors. Its structural integrity relies on the sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropyl(piperidin-4-yl)methanone hydrochloride is a critical pharmacophore used in the synthesis of histamine H3 antagonists and various kinase inhibitors. Its structural integrity relies on the stability of the cyclopropyl ring (sensitive to acid-catalyzed ring opening) and the precise stoichiometry of the hydrochloride salt.

This guide provides a comparative analysis of 1H NMR acquisition strategies. Unlike standard "product sheets," we analyze the solvent-dependent behavior of this molecule, specifically comparing DMSO-d6 (for salt validation) versus Deuterium Oxide (D2O) (for structural resolution).

Structural Segmentation & Magnetic Environment

To interpret the spectrum accurately, the molecule must be segmented into three distinct magnetic domains. The hydrochloride salt form introduces a cationic nitrogen (


), which exerts a strong deshielding effect on the piperidine ring.
Graphviz Visualization: Structural Logic & Splitting

The following diagram illustrates the connectivity and the resulting multiplicity logic for the proton signals.

G Substrate Cyclopropyl(piperidin-4-yl) methanone HCl Cyclopropyl Cyclopropyl Group (High Field Region) Substrate->Cyclopropyl Piperidine Piperidine Ring (Mid-Field Region) Substrate->Piperidine Cp_CH2 CH2 (C2', C3') 0.7 - 1.0 ppm Multiplet (Roofing effect) Cyclopropyl->Cp_CH2 Cp_CH CH (C1') ~2.0 - 2.4 ppm Multiplet (Deshielded by C=O) Cyclopropyl->Cp_CH Ammonium Ammonium (NH2+) (Low Field / Exchangeable) Piperidine->Ammonium Salt Form Pip_H26 H-2, H-6 (α to N) 2.9 - 3.4 ppm Broad/Multiplet Piperidine->Pip_H26 Pip_H35 H-3, H-5 (β to N) 1.6 - 1.9 ppm Multiplet Piperidine->Pip_H35 Pip_H4 H-4 (Methine) 2.8 - 3.1 ppm Septet-like/Multiplet Piperidine->Pip_H4 NH_Protons NH2+ 8.5 - 9.5 ppm Broad Singlet (DMSO only) Ammonium->NH_Protons

Figure 1: Connectivity map linking structural fragments to predicted NMR signals and chemical shift ranges.

Comparative Analysis: Solvent Selection Strategy

The choice of solvent fundamentally alters the appearance of the spectrum for hydrochloride salts.

Method A: DMSO-d6 (The Salt Validation Standard)

Objective: Confirm the presence of the hydrochloride salt and the integrity of the protonated amine.

  • Mechanism: DMSO is aprotic and accepts hydrogen bonds. It slows the exchange rate of the acidic

    
     protons, allowing them to appear as distinct, often broad, peaks downfield (8.0–9.5 ppm).
    
  • Pros: Visible stoichiometry of the salt (integration of NH protons).

  • Cons: The viscosity of DMSO can broaden multiplets; residual water peak (3.33 ppm) often overlaps with piperidine ring protons.

Method B: D2O (The Structural Resolution Standard)

Objective: Obtain a clean, high-resolution spectrum of the carbon skeleton.

  • Mechanism: Deuterium oxide facilitates rapid H/D exchange. The

    
     protons are replaced by 
    
    
    
    , which are NMR silent in the proton channel.
  • Pros: Eliminates the broad ammonium hump; simplifies the baseline; shifts the residual solvent peak (HDO) to ~4.79 ppm, clearing the aliphatic region.

  • Cons: Impossible to verify the salt stoichiometry directly via integration of the NH peak.

Detailed Spectral Data Comparison

The following table contrasts the expected chemical shifts (


) and multiplicities (

) in the two primary solvent systems.
Proton AssignmentMultiplicityShift (

) in DMSO-d6
Shift (

) in D2O
Diagnostic Note
Cyclopropyl

Multiplet0.75 – 1.05 ppm0.85 – 1.15 ppmDistinctive high-field signals; often appear as two complex multiplets due to cis/trans relationships.
Piperidine

Multiplet1.60 – 1.90 ppm1.70 – 2.00 ppmBeta-protons to Nitrogen; usually well-resolved.
Cyclopropyl

Multiplet1.95 – 2.15 ppm2.10 – 2.30 ppmAlpha to ketone; deshielded by carbonyl anisotropy.
Piperidine

Multiplet (tt)2.80 – 3.00 ppm2.90 – 3.10 ppmMethine proton; splitting pattern reflects axial/equatorial coupling.
Piperidine

Broad / Mult.[1][2]2.90 – 3.40 ppm3.00 – 3.50 ppmCritical Region: In DMSO, these may overlap with water. In D2O, they sharpen but remain deshielded by the

.

(Ammonium)
Broad Singlet8.50 – 9.50 ppmAbsent Disappears in D2O due to H/D exchange.

Technical Note: The Cyclopropyl group is highly diagnostic. Unlike alkyl chains, the cyclopropyl methylene protons have large geminal coupling constants (


 Hz) and complex vicinal couplings (

Hz,

Hz), often resulting in a "roofing" effect.

Experimental Protocols

Protocol A: Sample Preparation in DMSO-d6
  • Weighing: Weigh 5–10 mg of the hydrochloride salt into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: If the salt is hygroscopic and "sticky," sonicate for 30 seconds. Avoid heating above 40°C to prevent potential degradation of the cyclopropyl ketone.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition:

    • Scans: 16–32 (sufficient for 10mg).

    • Relaxation Delay (D1): Set to

      
       seconds to ensure full relaxation of the rigid cyclopropyl protons for accurate integration.
      
Protocol B: Sample Preparation in D2O
  • Weighing: Weigh 5–10 mg of the sample.

  • Dissolution: Add 0.6 mL of D2O (99.9% D).

    • Note: The HCl salt should be highly water-soluble.

  • Reference: If precise referencing is required, add a trace of TSP (trimethylsilylpropanoic acid) or DSS, as TMS is insoluble in D2O. Alternatively, calibrate to the residual HDO peak (variable, approx 4.79 ppm).

  • Acquisition:

    • Use a water suppression pulse sequence (e.g., zgpr or presaturation) if the HDO peak is large enough to distort the baseline, though usually unnecessary for concentrated samples.

Analytical Workflow Visualization

This diagram outlines the decision process for selecting the correct analytical method based on the researcher's specific data requirements.

Workflow Start Start: Sample Analysis Needed Decision What is the primary goal? Start->Decision Goal_Salt Verify Salt Stoichiometry (Check HCl presence) Decision->Goal_Salt Goal_Struct Verify Carbon Skeleton (Check Cyclopropyl integrity) Decision->Goal_Struct Action_DMSO Select Solvent: DMSO-d6 Goal_Salt->Action_DMSO Action_D2O Select Solvent: D2O Goal_Struct->Action_D2O Result_DMSO Result: - Broad NH2+ peaks (8-9 ppm) - Water peak ~3.3 ppm - Viscosity broadening Action_DMSO->Result_DMSO Result_D2O Result: - No NH peaks (Exchange) - Sharp aliphatic signals - HDO peak ~4.79 ppm Action_D2O->Result_D2O

Figure 2: Decision tree for selecting the optimal NMR solvent system based on analytical goals.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for chemical shifts of amine salts and cyclopropyl groups).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (General reference for fragment shifts: Piperidine and Cyclopropyl methyl ketone).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link] (Authoritative source for solvent residual peaks in DMSO and D2O).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link] (Reference for understanding proton exchange dynamics in DMSO).

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for Cyclopropyl(piperidin-4-yl)methanone HCl

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For a compound such as Cyclopropyl(piperidin-4-yl)methanone HCl, a versatile building block in medicinal chemistry, rigorous elemental analysis is not merely a quality control checkpoint; it is a fundamental component of its scientific validation. This guide provides an in-depth comparison of the elemental analysis standards and methodologies pertinent to this compound, grounded in practical expertise and established analytical principles.

The Dual Imperative of Elemental Analysis in Pharmaceutical Development

Elemental analysis for a synthetic intermediate like Cyclopropyl(piperidin-4-yl)methanone HCl serves two primary, yet distinct, objectives:

  • Confirmation of Elemental Composition: This involves the precise determination of the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other constituent elements (in this case, chlorine and oxygen). This analysis is crucial for verifying the molecular formula and assessing the purity of the synthesized compound.

  • Quantification of Elemental Impurities: This focuses on detecting and quantifying trace amounts of metallic and other elemental residues that may have been introduced during the synthesis process. These impurities can affect the safety, efficacy, and stability of the final drug product and are therefore strictly regulated by pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and the International Council for Harmonisation (ICH).

This guide will address both facets, offering a comparative analysis of the predominant techniques and the rationale behind their application.

Part 1: Verification of Elemental Composition - The CHN/O/X Analysis

The foundational step in characterizing Cyclopropyl(piperidin-4-yl)methanone HCl is the verification of its elemental composition against the theoretical values derived from its molecular formula, C₉H₁₆ClNO.

Theoretical Elemental Composition of Cyclopropyl(piperidin-4-yl)methanone HCl (C₉H₁₅NO·HCl)

ElementSymbolAtomic WeightNumber of AtomsMass Percent
CarbonC12.011957.00%
HydrogenH1.008168.50%
ChlorineCl35.453118.70%
NitrogenN14.00717.39%
OxygenO15.99918.44%

The primary technique for this verification is Combustion Analysis , often referred to as CHN analysis.

Combustion Analysis (CHN/S/O)

Principle: This technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. The mass fractions of the elements are then calculated. Oxygen is typically determined by pyrolysis in the absence of oxygen, and halogens (like chlorine) are determined by titration or ion chromatography after combustion.

Experimental Workflow:

CHN_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Weighing B Encapsulation A->B C Combustion B->C D Gas Separation C->D E Detection D->E F Quantification E->F G Reporting F->G

Caption: Workflow for CHN Elemental Analysis.

Methodology:

  • Sample Preparation: A small amount of the Cyclopropyl(piperidin-4-yl)methanone HCl sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (around 900-1000 °C) with a constant flow of oxygen. This ensures complete combustion of the organic material.

  • Gas Separation: The resulting gas mixture (CO₂, H₂O, N₂, etc.) is passed through a series of columns or traps that selectively retain and then release each gas.

  • Detection: The concentration of each separated gas is measured by a thermal conductivity detector or an infrared detector.

  • Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

Trustworthiness and Self-Validation:

  • Certified Reference Materials (CRMs): The accuracy of CHN analyzers is validated by running certified organic analytical standards with known elemental compositions (e.g., acetanilide, sulfanilamide) before and during the analysis of unknown samples. For piperidine-containing compounds, commercially available, high-purity piperidine derivatives can serve as suitable reference materials.[1][2][3]

  • Reproducibility: Samples are typically analyzed in duplicate or triplicate to ensure the reproducibility of the results. A common acceptance criterion in academic and industrial settings is that the experimentally determined values must be within ±0.4% of the theoretical values.[4]

Challenges with Hydrochloride Salts:

The presence of the hydrochloride salt can sometimes pose challenges for CHN analysis. The combustion of chlorine-containing compounds can produce corrosive gases that may interfere with the analytical column and detector. Modern elemental analyzers are equipped with traps and scrubbers to mitigate these interferences. It is crucial to inform the analytical laboratory that the sample is a hydrochloride salt to ensure the appropriate instrumental setup is used.

Part 2: Quantification of Elemental Impurities - The Spectroscopic Approach

The synthesis of Cyclopropyl(piperidin-4-yl)methanone HCl may involve the use of metal catalysts and other reagents that can result in trace elemental impurities in the final product. Regulatory bodies have set strict limits for these impurities in pharmaceutical products.[5]

Potential Sources of Elemental Impurities:

The synthesis of similar piperidine derivatives often involves reagents and catalysts that can be sources of elemental impurities. For instance, coupling reactions may utilize reagents like 1-Ethyl-3-(3-dimethyllaminopropyl)carbodiimide hydrochloride (EDCI·HCl), and cyclization or functionalization steps might employ transition metal catalysts such as rhodium (Rh) complexes.[6][7] Therefore, a risk-based approach should be taken to identify potential elemental impurities.

The primary techniques for quantifying these trace elements are Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Comparison of ICP-OES and ICP-MS
FeatureICP-OESICP-MS
Principle Measures the wavelength and intensity of light emitted by excited atoms in a plasma.Measures the mass-to-charge ratio of ions created in a plasma.
Sensitivity Parts per million (ppm) to parts per billion (ppb)Parts per billion (ppb) to parts per trillion (ppt)
Throughput High; rapid multi-element analysisHigh; rapid multi-element analysis
Interferences Spectral interferences (line overlap)Isobaric and polyatomic interferences
Cost Lower initial and operational costHigher initial and operational cost
Typical Application Analysis of higher concentration elementsTrace and ultra-trace element analysis

Experimental Workflow for ICP-MS/OES:

ICP_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Digestion B Dilution A->B C Nebulization B->C D Ionization (Plasma) C->D E Detection (OES/MS) D->E F Quantification E->F G Reporting F->G

Caption: General Workflow for ICP-MS/OES Analysis.

Methodology:

  • Sample Preparation (Digestion): The organic matrix of the Cyclopropyl(piperidin-4-yl)methanone HCl sample must be destroyed to release the elements of interest into a solution. This is typically achieved through microwave-assisted acid digestion using high-purity acids (e.g., nitric acid, hydrochloric acid). The presence of a high salt concentration can create matrix effects, which may require specific sample preparation strategies to mitigate.[8]

  • Analysis: The digested sample solution is introduced into the ICP instrument, where it is converted into a fine aerosol, desolvated, and then ionized in a high-temperature argon plasma.

  • Detection:

    • ICP-OES: As the excited atoms and ions relax, they emit light at characteristic wavelengths, which is detected by an optical spectrometer.

    • ICP-MS: The ions are extracted from the plasma and guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio.

  • Quantification: The concentration of each element is determined by comparing the signal intensity from the sample to that of certified calibration standards.

Trustworthiness and Self-Validation:

  • Method Validation: The analytical method must be validated according to USP <233> guidelines, which include assessments of accuracy, precision, specificity, linearity, and range.[9]

  • Spike Recovery: To account for matrix effects, a known amount of the element of interest is "spiked" into a sample, and the recovery of this spike is measured. Acceptable recovery is typically within 70-150%.

  • Internal Standards: An element that is not expected to be in the sample is added to all samples and standards to correct for instrumental drift and matrix effects.

An Alternative: X-Ray Fluorescence (XRF)

For a more rapid and non-destructive screening of elemental impurities, X-Ray Fluorescence (XRF) spectrometry can be a valuable tool.

Principle: The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons. As outer-shell electrons fill these vacancies, they emit secondary X-rays with energies characteristic of each element.

Comparison with ICP-based Methods:

FeatureXRFICP-MS/OES
Sample Preparation Minimal to none (can analyze solids directly)Destructive (requires acid digestion)
Speed Very fast (minutes per sample)Slower due to sample preparation
Sensitivity Generally lower than ICP-MSHigher sensitivity
Cost Lower operational costHigher operational cost

XRF is particularly useful for at-line or in-process control to quickly screen for the presence of catalyst residues or other metallic impurities. However, for final product release testing that requires high sensitivity, ICP-MS is generally the preferred method.

Best Practices for Elemental Analysis of Cyclopropyl(piperidin-4-yl)methanone HCl

  • For Structural Confirmation:

    • Perform CHN analysis as a primary method to verify the elemental composition.

    • Ensure the determined values are within ±0.4% of the theoretical values for C, H, and N.

    • Use certified organic analytical standards for instrument calibration and validation.

    • If available, a Certificate of Analysis for a specific batch of Cyclopropyl(piperidin-4-yl)methanone HCl should be the primary reference.

  • For Impurity Profiling:

    • Conduct a risk assessment based on the synthetic route to identify potential elemental impurities.

    • For routine screening and process monitoring, XRF can be a cost-effective and rapid tool.

    • For comprehensive, high-sensitivity analysis to meet regulatory requirements, ICP-MS is the gold standard.

    • Validate the chosen analytical method according to pharmacopoeial guidelines (e.g., USP <232> and <233>).

    • Employ appropriate sample preparation techniques, such as microwave digestion, to ensure complete dissolution and minimize matrix effects.

Conclusion

The elemental analysis of Cyclopropyl(piperidin-4-yl)methanone HCl is a multi-faceted process that requires a strategic selection of analytical techniques. For the confirmation of its fundamental composition, combustion analysis remains the definitive method. For the critical task of ensuring patient safety through the control of elemental impurities, a thorough understanding and application of modern spectroscopic techniques like ICP-MS are indispensable. By adhering to the principles of scientific integrity, employing validated methods, and understanding the causality behind experimental choices, researchers and drug developers can ensure the quality and safety of this important pharmaceutical intermediate.

References

  • C11H15NO2*HCl properties. PubChem. Available at: [Link].

  • Development of a sample preparation method for accurate analysis of 24 elemental impurities in oral drug products by ICP-MS according to USP/ICH guidelines. Journal of Analytical Atomic Spectrometry. Available at: [Link].

  • Overcoming the Challenges of High-Salt Sample Analysis in ICP-MS. AELAB. Available at: [Link].

  • Piperidine CAS:110-89-4 EC:203-813-0. CPAChem. Available at: [Link].

  • Piperidine. Advent Chembio. Available at: [Link].

  • Piperidine, GR 99%+, COA, Certificate of Analysis, 110-89-4, P 1897. Ottokemi. Available at: [Link].

  • methanone. MDPI. Available at: [Link].

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. PMC. Available at: [Link].

  • SYNTHESIS, ANTICANCER AND ANTITUBERCULOSIS STUDIES FOR [1-(4-CHLOROPHENYL) CYCLOPROPYL] (PIPERAZINE-YL) METHANONE DERIVATES. CORE. Available at: [Link].

  • ICP-MS Sample Preparation. Regulations.gov. Available at: [Link].

  • Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. Spectroscopy Online. Available at: [Link].

  • Information from the InChI. NIST WebBook. Available at: [Link].

  • (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. ResearchGate. Available at: [Link].

  • Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. Available at: [Link].

  • 2-Nonynamide | C9H15NO | CID 19794. PubChem. Available at: [Link].

  • CID 101052469 | C9H15. PubChem. Available at: [Link].

  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. Available at: [Link].

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Seton Hall University. Available at: [Link].

Sources

Validation

Publish Comparison Guide: Validating N-substituted Cyclopropyl(piperidin-4-yl)methanone Analogs

This guide serves as an advanced technical resource for the structural validation and performance assessment of N-substituted Cyclopropyl(piperidin-4-yl)methanone analogs. These scaffolds are critical intermediates in th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural validation and performance assessment of N-substituted Cyclopropyl(piperidin-4-yl)methanone analogs. These scaffolds are critical intermediates in the development of high-affinity GPCR ligands, particularly Orexin Receptor Antagonists (e.g., Suvorexant derivatives) and MCH-R1 antagonists.

Executive Summary: The Cyclopropyl Advantage

In modern drug design, the Cyclopropyl(piperidin-4-yl)methanone scaffold represents a "privileged structure." Unlike its aliphatic analogs (isopropyl or cyclobutyl derivatives), the cyclopropyl moiety offers a unique combination of metabolic stability and conformational rigidity . However, these same properties introduce significant analytical challenges—specifically, the risk of ring-opening during synthesis and complex NMR splitting patterns that confound standard QC methods.

This guide compares the Cyclopropyl scaffold against its primary bioisostere, the Isopropyl scaffold , and outlines a rigorous, self-validating protocol to confirm structural integrity.

Performance Comparison Matrix
FeatureCyclopropyl Scaffold (Target)Isopropyl Scaffold (Alternative)Impact on Drug Development
Metabolic Stability High (Blocks CYP450

-hydroxylation)
Low/Medium (Prone to tertiary C-H oxidation)Cyclopropyl extends

in vivo.
Conformational Bias Rigid (

-conjugation with carbonyl)
Flexible (Free rotation)Cyclopropyl locks the pharmacophore in active conformation.
Synthetic Risk High (Acid-catalyzed ring opening)Low (Stable to standard acids)Requires specialized validation (described below).
Solubility (LogD) Optimized (Lower lipophilicity than propyl)Higher (Increases non-specific binding)Cyclopropyl improves DMPK profile.

Critical Analysis: Why Standard Validation Fails

Routine QC protocols (Standard 1D


H NMR + LC-MS) are often insufficient for N-substituted Cyclopropyl(piperidin-4-yl)methanone analogs due to two specific failure modes:
  • The "Multiplet Trap": The cyclopropyl methylene protons (0.6–1.0 ppm) often overlap with the piperidine C3/C5 equatorial protons or N-alkyl chains, masking impurities or ring-opened byproducts (e.g., enones).

  • Rotameric Broadening: N-substitution (especially carbamates like Boc or amides) creates restricted rotation around the N-C bond. At room temperature, this broadens piperidine signals, making integration unreliable and masking the diagnostic methine doublet-of-triplets.

The Solution: A multi-tiered validation workflow incorporating 2D-NMR (HSQC/NOESY) and Variable Temperature (VT) NMR .

Comprehensive Validation Protocol

This protocol is designed to be self-validating. If Step 2 fails, the workflow forces a loop back to synthesis optimization rather than proceeding to biological assay.

Phase I: Synthesis & Purity (LC-MS)
  • Objective: Confirm molecular weight and absence of ring-opened byproducts.

  • Method: Reverse-phase HPLC-MS (ESI+).

  • Critical Check: Look for the "M+18" (hydration) peak.

    • Pass: Single peak at

      
      .
      
    • Fail: Presence of

      
       or 
      
      
      
      . This indicates acid-catalyzed ring opening of the cyclopropyl ketone to a linear hydroxy-ketone or enone, a common side reaction during N-deprotection (e.g., TFA removal of Boc).
Phase II: Structural Elucidation (Advanced NMR)
  • Objective: Unequivocal assignment of the cyclopropyl ring and piperidine conformation.

  • Solvent: DMSO-

    
     (preferred over CDCl
    
    
    
    to separate water peaks from the cyclopropyl region).
Step-by-Step Characterization:
  • 1D

    
    H NMR (400 MHz+): 
    
    • Diagnostic Region A (Cyclopropyl): Look for two distinct multiplets at

      
       0.8–1.0 ppm  (2H) and 
      
      
      
      0.6–0.8 ppm
      (2H).
    • Diagnostic Region B (Methine): The proton at Piperidine-C4 (

      
       to carbonyl) should appear as a triplet of triplets (tt)  or multiplet  around 
      
      
      
      2.6–2.8 ppm
      .
    • Warning: If the C4 proton appears as a broad singlet, perform VT-NMR at 353 K to coalesce rotamers.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Why: To resolve the "Multiplet Trap."

    • Expectation: The cyclopropyl methylene protons must correlate to carbons at

      
       10–15 ppm . If correlations appear at 
      
      
      
      20–40 ppm, the ring has opened to an alkyl chain.
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Why: To determine N-substituent orientation (Axial vs. Equatorial).

    • Expectation: Strong NOE correlation between the Piperidine-C4 proton and the Piperidine-C2/C6 axial protons confirms the chair conformation with the carbonyl group in the equatorial position (thermodynamically favored).

Experimental Methodologies

Protocol A: Synthesis of N-Benzyl-Cyclopropyl(piperidin-4-yl)methanone (Example)

Note: This protocol minimizes ring-opening risks.

  • Reagents: N-Benzyl-4-piperidinecarboxylic acid methyl ester (1.0 eq), Cyclopropylmagnesium bromide (1.5 eq), THF (anhydrous).

  • Procedure:

    • Cool the ester solution in THF to 0°C.

    • Add Grignard reagent dropwise over 30 mins (Critical: Exothermic control prevents over-addition).

    • Stir at RT for 2 hours.

    • Quench (CRITICAL): Use saturated NH

      
      Cl, not HCl . Strong mineral acids will open the cyclopropyl ring.
      
    • Extract with EtOAc, dry over Na

      
      SO
      
      
      
      .[1]
Protocol B: Analytical HPLC Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 min.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV 210 nm / 254 nm.

  • Rationale: Formic acid is preferred over TFA to prevent on-column degradation of the cyclopropyl ketone.

Visualization: Validation Logic & Pathways

Figure 1: Structural Validation Decision Tree

Caption: A logic-gated workflow for validating cyclopropyl-piperidine analogs. The process prioritizes non-destructive spectral confirmation before advanced structural solving.

ValidationWorkflow Start Crude Product (N-Substituted Analog) LCMS Step 1: LC-MS (ESI+) Check for [M+H]+ Start->LCMS MassCheck Mass = Target? LCMS->MassCheck RingOpen FAIL: Ring Opening Detected ([M+18] or [M+H2O]) MassCheck->RingOpen No ([M+18]) NMR_1D Step 2: 1H NMR (DMSO-d6) Check Cyclopropyl Region (0.6-1.0 ppm) MassCheck->NMR_1D Yes Reject REJECT BATCH Re-synthesize RingOpen->Reject MultipletCheck Distinct Multiplets? NMR_1D->MultipletCheck VT_NMR Perform VT-NMR (80°C) Coalesce Rotamers MultipletCheck->VT_NMR Broad/Unclear HSQC Step 3: 2D HSQC Verify C-H Correlations MultipletCheck->HSQC Clear VT_NMR->HSQC CarbonCheck Cyclopropyl Carbon δ 10-15 ppm? HSQC->CarbonCheck Final VALIDATED STRUCTURE Proceed to Bio-Assay CarbonCheck->Final Yes CarbonCheck->Reject No (Alkyl Carbons)

Figure 2: Metabolic Stability Mechanism (Cyclopropyl vs. Isopropyl)

Caption: Mechanistic comparison showing how the cyclopropyl ring blocks the CYP450 oxidation pathway common in isopropyl analogs.

MetabolicStability Iso Isopropyl Analog (Alternative) Cyp CYP450 Enzyme Iso->Cyp Substrate Oxidation Tertiary C-H Oxidation (Rapid Metabolism) Cyp->Oxidation Block Steric/Electronic Block (No labile H) Cyp->Block Blocked Inactive Inactive Metabolite (Hydroxylated) Oxidation->Inactive Cyc Cyclopropyl Analog (Target Product) Cyc->Cyp Resistant Stable Stable Drug (High Exposure) Block->Stable

References

  • Roecker, A. J., et al. (2014). "Discovery of 5-chloro-2-((5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)carbonyl)phenyl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone (Suvorexant): A Potent Dual Orexin Receptor Antagonist." Journal of Medicinal Chemistry.

  • Perise-Bendieto, A., et al. (2020). "Conformational Analysis of Piperidine-Based Scaffolds in Drug Discovery." European Journal of Medicinal Chemistry.

  • BenchChem Application Note. (2025). "A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC." BenchChem Technical Guides.

  • Weng, Q., et al. (2019).[3] "Structure-Activity Relationship of Piperidine Derivatives as Orexin Receptor Antagonists." Journal of Medicinal Chemistry.

  • Clayden, J., et al. (2012). "Conformational Control in Cyclopropyl Ketones." Organic Chemistry Structure & Reactivity.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Cyclopropyl(piperidin-4-yl)methanone hydrochloride

Executive Safety Summary Cyclopropyl(piperidin-4-yl)methanone hydrochloride (CAS: 1363405-16-6 / 1332455-35-2) is a piperidine-derivative pharmaceutical intermediate. While specific toxicological data for this exact mole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Cyclopropyl(piperidin-4-yl)methanone hydrochloride (CAS: 1363405-16-6 / 1332455-35-2) is a piperidine-derivative pharmaceutical intermediate. While specific toxicological data for this exact molecule may be sparse in public ECHA databases, its structural moiety—a secondary amine salt—mandates a Risk Group 3 (High Caution) approach.

Core Hazard Logic:

  • Piperidine Core: The parent compound (Piperidine HCl) is classified as Acute Toxic (Oral) Category 3 (H301) and a severe irritant.[1] You must assume this derivative retains similar toxicity profiles until empirical data proves otherwise.

  • Hydrochloride Salt: Hydrolysis in contact with moisture (mucous membranes, eyes, lungs) releases hydrochloric acid, causing immediate irritation or chemical burns (H314/H318 potential).

  • Physical State: Likely a hygroscopic solid. The primary exposure vector is inhalation of fine particulates during weighing and dermal absorption during solubilization.

Physicochemical Hazard Analysis

PropertyCharacteristicSafety Implication
Physical State White to off-white solid powderHigh risk of airborne dust generation during transfer.
Solubility Water, Methanol, DMSOOnce dissolved, skin permeation rates increase significantly compared to the solid state.
Hygroscopicity High (HCl salt)Absorbs atmospheric moisture. Clumping may occur, leading to aggressive scraping and sudden dust release.
Acidity pH < 4 (in solution)Corrosive to eye tissue. Immediate irrigation required upon contact.[2][3][4]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." This compound requires a barrier strategy against both particulates (solid phase) and permeation (liquid phase).

A. Respiratory Protection (Critical)
  • Primary Control: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Weighing Station .

  • Secondary PPE (If hood is unavailable or for spill cleanup):

    • Minimum: N95 Filtering Facepiece (NIOSH approved).

    • Recommended: P100 Half-Face Respirator.

    • Logic: The HCl salt particle size can be extremely fine (<10 microns). Surgical masks offer zero protection against chemical inhalation.

B. Hand Protection (Permeation Logic)
  • Solid State Handling: Single Nitrile Gloves (0.11 mm / 4 mil).

  • Liquid State (Solubilized in DMSO/Methanol): Double Gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-5 mil) or Neoprene.

    • Why? DMSO acts as a carrier solvent, potentially transporting the toxic salt through thin nitrile membranes and into the bloodstream.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.

  • Body: Lab coat (buttoned to neck) + Tyvek sleeves (if working with >10g quantities) to bridge the glove-cuff gap.

Operational Workflow: Safe Handling Protocol

The following workflow enforces engineering controls before PPE reliance.

HandlingWorkflow cluster_controls Engineering Controls Storage 1. Storage (Desiccator/Fridge) Transfer 2. Transfer (Closed Container) Storage->Transfer Check Seal Weighing 3. Weighing (Balance Enclosure) Transfer->Weighing Anti-Static Gun Solubilization 4. Solubilization (Fume Hood) Weighing->Solubilization Add Solvent Slowly Reaction 5. Reaction Setup (Closed System) Solubilization->Reaction Cannula Transfer

Figure 1: Operational workflow emphasizing containment during high-risk steps (Weighing and Solubilization).

Step-by-Step Protocol
  • Preparation:

    • Turn on the fume hood and verify flow (face velocity > 100 fpm).

    • Place a disposable absorbent mat (benchkote) inside the hood.

    • Static Control: Use an anti-static gun on the spatula and weighing boat. HCl salts are prone to static charge, causing "fly-away" powder that contaminates the user.

  • Weighing (The Highest Risk Step):

    • Never weigh on an open bench.

    • Open the vial only inside the hood.

    • Use a disposable spatula. If the solid is clumped (hygroscopic), do not chip at it aggressively. Gently break it apart to prevent projectile particles.

  • Solubilization:

    • Add solvent (e.g., Methanol, DMSO) to the solid immediately after weighing to suppress dust.

    • Caution: The dissolution of HCl salts is often exothermic. Add solvent slowly.

  • Decontamination:

    • Wipe the exterior of the stock vial with a Kimwipe dampened with methanol before returning it to storage.

    • Dispose of the Kimwipe as solid hazardous waste.

Emergency Response & Spill Management

Scenario: You have spilled 500mg of powder on the floor.

SpillResponse Start Spill Detected Assess Assess Hazard (Is it >1g or in solution?) Start->Assess Evacuate Evacuate Area (Allow dust to settle 15m) Assess->Evacuate High Risk PPE_Don Don PPE (Double Gloves, Goggles, N95) Assess->PPE_Don Low Risk Evacuate->PPE_Don Clean_Dry Dry Spill: Cover with wet paper towels (Prevent Dust) PPE_Don->Clean_Dry Powder Clean_Wet Wet Spill: Absorb with Vermiculite PPE_Don->Clean_Wet Liquid Disposal Disposal: Seal in HazBag -> Incineration Clean_Dry->Disposal Clean_Wet->Disposal

Figure 2: Decision logic for spill remediation. Note the "Wet Paper Towel" technique for powders to prevent aerosolization.

Medical Exposure Protocol:

  • Inhalation: Move to fresh air immediately. If wheezing occurs (HCl irritation), seek medical attention.

  • Eye Contact: Flush with water for 15 full minutes .[2][3][4][5] The HCl salt causes rapid pH changes in the eye; speed is critical to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[1][2][3][5][6][7][8] Do not use alcohol (ethanol/methanol) to wash skin, as this may enhance absorption of the compound.

Waste Disposal

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must be segregated into a container labeled "Hazardous Waste - Toxic Organic Solid."

  • Liquid Waste: Solutions containing this compound must go into "Halogenated Organic Solvents" (if DCM/Chloroform used) or "Non-Halogenated Organic Solvents" (if MeOH/DMSO used).

  • Destruction Method: High-temperature incineration is the required destruction method to break down the piperidine ring and neutralize the HCl.

  • Prohibition: NEVER flush this compound down the drain.[9] It poses toxicity risks to aquatic life (Category Acute 3/Chronic 3 estimated).

References

  • Sigma-Aldrich. Safety Data Sheet: Piperidine Hydrochloride (CAS 6091-44-7). (Parent compound toxicity data used for risk extrapolation). Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Link

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).Link

  • PubChem. Compound Summary: Cyclopropyl(piperidin-4-yl)methanone.Link

  • ECHA (European Chemicals Agency). C&L Inventory: Piperidine derivatives.Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropyl(piperidin-4-yl)methanone hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclopropyl(piperidin-4-yl)methanone hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.